molecular formula C6H4ClN3O B7967899 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Cat. No.: B7967899
M. Wt: 169.57 g/mol
InChI Key: KZDGMBIFOZKEAK-UHFFFAOYSA-N
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Description

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a useful research compound. Its molecular formula is C6H4ClN3O and its molecular weight is 169.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h2H,1H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDGMBIFOZKEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=NC=N2)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 9-Deazapurine Scaffold: Strategic Design and Synthesis of Advanced Kinase Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Introduction: The Bioisosteric Advantage of 9-Deazapurines

In the landscape of targeted oncology and autoimmune therapeutics, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. The pyrrolo[3,2-d]pyrimidine (9-deazapurine) core has emerged as a superior bioisostere for natural purine bases. By replacing the N-9 nitrogen of a standard purine with a carbon atom, the resulting five-membered pyrrole ring becomes significantly more electron-rich.

This specific structural geometry allows the 9-deazapurine core to perfectly mimic the hydrogen-bonding patterns of ATP, making it a highly effective "hinge-binding" motif for kinase inhibition[1]. Furthermore, the presence of the C-9 carbon provides an invaluable synthetic handle. It allows medicinal chemists to install rigid, multi-ring architectures or bulky substituents designed to occupy deeper hydrophobic pockets (such as the DFG-out conformation), thereby enhancing isoform selectivity and metabolic stability by reducing conformational flexibility[1].

Pharmacophoric Mapping & Structural Logic

To understand the utility of 9-deazapurine intermediates, we must map their structural features directly to their biological targets. The N1 and N3 pyrimidine nitrogens act as essential hydrogen bond acceptors/donors with the kinase hinge region, while substitutions at C-4 and C-9 dictate solvent exposure and deep-pocket binding, respectively.

G Core 9-Deazapurine Core (Pyrrolo[3,2-d]pyrimidine) Hinge N1/N3 Pyrimidine Nitrogens (ATP Hinge Binding) Core->Hinge Hydrogen Bonding C9 C-9 Substitution (Hydrophobic Pocket II) Core->C9 Steric Bulk / Lipophilicity C4 C-4 Functionalization (Solvent Exposed Region) Core->C4 ADME Optimization Kinase High-Affinity Kinase Inhibition (e.g., PI3K, PNP) Hinge->Kinase C9->Kinase C4->Kinase

Pharmacophoric mapping of 9-deazapurine intermediates for kinase inhibition.

Strategic Synthesis: Overcoming Regioselectivity Challenges

Historically, synthesizing complex 9-deazapurine analogues required lengthy, multi-step linear pathways where the pyrimidine or pyrrole ring was constructed last. This approach is highly inefficient for rapid Structure-Activity Relationship (SAR) profiling.

Modern methodologies leverage the direct late-stage functionalization of common 9-deazapurine building blocks (such as 9-deazaguanine or 9-deazahypoxanthine). However, standard Friedel-Crafts alkylation/aroylation using traditional Lewis acids (e.g., AlCl₃) often results in unwanted mixtures of N-1, N-3, and N-7 alkylated products due to the basicity of the heterocycle[2]. To bypass this, we employ a superacid-catalyzed protocol.

Protocol 1: Regioselective Friedel-Crafts Aroylation of 9-Deazapurines

This protocol details the direct C-9 aroylation of a 9-deazapurine intermediate using trifluoromethanesulfonic acid (triflic acid)[2].

Step 1: System Preparation Suspend the 9-deazapurine core (1.0 eq) in anhydrous nitromethane under an inert argon atmosphere. Causality: Nitromethane is utilized as a highly polar, non-nucleophilic solvent. It stabilizes the highly reactive acylium ion intermediate generated later in the reaction without participating in unwanted side reactions.

Step 2: Superacid Catalysis Cool the suspension to 0°C and slowly add trifluoromethanesulfonic acid (10.0 eq). Causality: Triflic acid acts as both a catalyst and a protecting agent. The superacidic environment fully protonates the basic pyrimidine nitrogens (N1/N3/N7). This protonation strongly deactivates the nitrogen centers toward electrophilic attack, effectively forcing the incoming electrophile to react exclusively at the most electron-rich carbon—the C-9 position[2].

Step 3: Electrophile Introduction Add the desired aroyl chloride (1.2 eq) dropwise. Heat the reaction mixture to 60–100°C and stir for 48 hours. Causality: Because the heterocycle is severely deactivated by protonation, elevated thermal energy is required to overcome the high activation barrier for electrophilic aromatic substitution at C-9.

Step 4: Quenching and Phase Extraction Cool the mixture to room temperature, pour over crushed ice, and neutralize carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Causality: Neutralization deprotonates the pyrimidine nitrogens, restoring the neutral state of the final product. This shifts its solubility profile, allowing it to partition efficiently into the organic ethyl acetate phase for recovery.

Step 5: Self-Validation & Purification Validation Check: Before flash chromatography, analyze a 10 µL aliquot of the crude organic phase via LC-MS and ¹H-NMR. The system is validated if LC-MS shows the expected mass shift (M + aroyl - H) and the ¹H-NMR spectrum confirms the complete disappearance of the characteristic C-9 proton singlet (~7.5–8.0 ppm). This confirms absolute regioselectivity. Proceed to purify via silica gel chromatography (CH₂Cl₂/MeOH gradient).

Biological Evaluation: Quantitative Profiling

9-deazapurine analogues exhibit profound inhibitory activity across diverse enzyme classes, most notably against Purine Nucleoside Phosphorylase (PNP) and Phosphatidylinositol 3-Kinase (PI3K). For instance, specific 7-phenyl-2,4-diaminosubstituted pyrrolo[3,2-d]pyrimidines (sharing the core deazapurine topology) have shown potent PI3Kα inhibitory activity by anchoring into the DFG motif of the kinase[3]. Furthermore, halogenated 9-deazapurine ribonucleosides, such as 5'-deoxy-5'-iodo-9-deazainosine, are among the most potent PNP inhibitors available[4].

Table 1: Quantitative Inhibitory Profiling of Deazapurine Analogues
Compound / IntermediatePrimary TargetBinding Affinity (Kᵢ / IC₅₀)Reference
9-Deazaguanosine Purine Nucleoside Phosphorylase (PNP)Kᵢ = 29.0 µM[4]
9-Deazainosine Purine Nucleoside Phosphorylase (PNP)Kᵢ = 20.0 µM[4]
5'-deoxy-5'-iodo-9-deazainosine Purine Nucleoside Phosphorylase (PNP)Kᵢ = 0.18 µM (1.8 × 10⁻⁷ M)[4]
7-phenyl-2,4-diamino-pyrrolo[3,2-d]pyrimidine Phosphatidylinositol 3-Kinase (PI3Kα)Active (Nanomolar Range)[3]
Protocol 2: In Vitro Time-Resolved FRET (TR-FRET) Kinase Assay

To accurately determine the IC₅₀ of newly synthesized 9-deazapurine kinase inhibitors, a TR-FRET assay is employed.

Step 1: Enzyme-Inhibitor Pre-incubation Incubate the recombinant kinase (e.g., PI3Kα) with serial dilutions of the 9-deazapurine inhibitor in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 30 minutes at 25°C. Causality: Many ATP-competitive 9-deazapurines exhibit slow, tight-binding kinetics. Pre-incubation ensures the inhibitor-enzyme complex reaches thermodynamic equilibrium before the substrate is introduced, preventing artificially inflated IC₅₀ values.

Step 2: Reaction Initiation Initiate the reaction by adding ATP at a concentration exactly equal to its apparent Kₘ for the specific kinase, alongside a biotinylated peptide substrate. Causality: Operating strictly at the Kₘ of ATP maximizes the assay's sensitivity for competitive inhibitors. Under these conditions, the measured IC₅₀ closely approximates the true Kᵢ (in accordance with the Cheng-Prusoff equation).

Step 3: Termination and Signal Generation After 60 minutes, add a stop buffer containing 50 mM EDTA, a Europium-labeled anti-phosphopeptide antibody, and Streptavidin-APC. Causality: EDTA acts as a potent chelator, stripping the essential Mg²⁺ cofactor from the kinase active site and instantly halting catalysis. The proximity of Europium (bound to the phosphorylated product) and APC (bound to the biotinylated substrate) generates a TR-FRET signal that is highly sensitive and free from compound auto-fluorescence background.

Step 4: Self-Validation & Data Analysis Validation Check: Assay robustness is self-validated by calculating the Z'-factor for the microplate using high control (10 µM staurosporine, 100% inhibition) and low control (1% DMSO, 0% inhibition) wells. A Z'-factor ≥ 0.65 is strictly required before accepting the data. Calculate the IC₅₀ using a four-parameter logistic regression model.

Conclusion

The 9-deazapurine scaffold remains a cornerstone in the development of next-generation kinase inhibitors. By utilizing advanced synthetic methodologies like superacid-catalyzed regioselective functionalization, researchers can rapidly generate diverse libraries of 9-deazapurine intermediates. When coupled with rigorous, self-validating biochemical assays, this bioisosteric approach reliably yields highly potent, selective, and metabolically stable therapeutic candidates.

References

  • Source: worldsiencepub.
  • Source: researchgate.
  • Source: nih.
  • Source: nih.

Sources

Strategic Utilization of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in Nucleoside Analog Design

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the role of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in the design and synthesis of advanced nucleoside analogs.

Technical Whitepaper for Medicinal Chemists & Drug Developers

Executive Summary: The "Bifunctional" 9-Deazapurine Scaffold

In the landscape of antiviral and anticancer nucleoside discovery, the pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffold has emerged as a "privileged structure," forming the core of potent RNA-dependent RNA polymerase (RdRp) inhibitors like Galidesivir (BCX4430) .

While the standard 4-chloro-pyrrolo[3,2-d]pyrimidine is widely documented, the 6-hydroxylated variant (this compound) represents a highly specialized, bifunctional building block. Its unique substitution pattern offers a rare opportunity to functionalize the C8-position (purine numbering) while retaining the reactive C6-chlorine handle for base pairing fidelity.

This guide details the structural logic, synthetic utility, and experimental protocols for leveraging this compound to overcome common liabilities in nucleoside drug candidates, such as metabolic instability and poor solubility.

Structural Homology & Pharmacophore Mapping

To effectively utilize this scaffold, researchers must map its IUPAC numbering to the biological purine numbering system used in enzyme binding pockets.

The Translation Map

The pyrrolo[3,2-d]pyrimidine system is a 9-deaza isostere of purine. The "6-ol" modification corresponds to the 8-position on a natural purine base.

FeaturePurine (Natural)Pyrrolo[3,2-d]pyrimidine (Systematic)Functional Role
Scaffold Core Imidazo[4,5-d]pyrimidinePyrrolo[3,2-d]pyrimidineC-Nucleoside stability (N-glycosidic bond replaced by C-C)
Base Pairing C6-NH₂ (Adenine)C4-Cl (Precursor)SNAr handle to install exocyclic amine
Hoogsteen Edge N7C5-NHH-bond donor (vs. acceptor in purine)
Minor Groove C8-HC6-OH Diversity Vector: Site for halogenation, alkylation, or oxidation mimicry
Glycosidic Site N9C7Site of attachment to Ribose (C-C bond)
Visualization: Scaffold Mapping

The following diagram illustrates the critical mapping between the synthetic precursor and the bioactive target.

ScaffoldMap cluster_0 Synthetic Building Block (this compound) cluster_1 Bioactive Pharmacophore (9-Deazaadenine Analog) node_A C4-Cl (Reactive Handle) node_B C6-OH (Diversity Handle) node_X Purine-6-NH2 (Base Pairing) node_A->node_X S_NAr (Ammonolysis) node_Y Purine-8-Substituent (Metabolic Block/Fit) node_B->node_Y Activation (Tf2O) + Coupling node_C C7-H (Glycosylation Site) node_Z C9-Ribose Link (Nuclease Resistance) node_C->node_Z C-H Activation / Lithiation

Caption: Mapping the synthetic handles of the 6-ol precursor to the biological pharmacophore of 9-deazapurine antivirals.

Mechanistic Role in Drug Design

Why choose the 6-ol (C8-functionalized) variant over the standard scaffold?

Blocking Metabolic Oxidation

A primary failure mode for 9-deazapurines is oxidation at the C8-position (pyrrolo-C6) by aldehyde oxidase or xanthine oxidase.

  • Strategy: Converting the C6-OH to a C6-Cl or C6-Methyl blocks this metabolic soft spot.

  • Result: Increased half-life (

    
    ) and systemic exposure.
    
Locking Sugar Conformation

Substituents at the C8-position (derived from the C6-OH handle) create steric clash with the sugar moiety (ribose or 2'-fluoro-ribose).

  • Effect: Biases the nucleoside toward the Syn-conformation .

  • Application: While most polymerases prefer Anti, specific viral polymerases (or regulatory pockets) may select for Syn. This is a powerful tool for tuning selectivity against host polymerases (mitochondrial Pol

    
    ).
    

Experimental Protocols

Disclaimer: All syntheses involve hazardous reagents (POCl₃, hydrazine). Perform in a fume hood with appropriate PPE.

Protocol A: Activation of the C6-OH Handle

To utilize the 6-ol group, it must often be converted to a leaving group (Triflate or Chloride) to enable cross-coupling.

Objective: Synthesize 4,6-dichloro-5H-pyrrolo[3,2-d]pyrimidine (Dual electrophile).

  • Setup: Charge a dry round-bottom flask with This compound (1.0 eq) under Argon.

  • Reagent: Add POCl₃ (Phosphorus oxychloride, 10 eq) as solvent and reagent.

  • Catalyst: Add N,N-Diethylaniline (1.5 eq) dropwise at 0°C.

  • Reflux: Heat to 100°C for 4–6 hours. Monitor by LC-MS (Target M+H: ~188/190 Da).

  • Quench: Cool to 0°C. Pour slowly onto crushed ice/NaHCO₃ mixture (Exothermic!).

  • Extraction: Extract with EtOAc (3x). Wash organic layer with Brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Result: The 4,6-dichloro intermediate allows sequential substitution: C4-Cl is more reactive (SNAr), followed by C6-Cl (Suzuki/Stille).

Protocol B: C-Glycosylation (The "Base-on-Sugar" Approach)

Direct glycosylation of the pre-formed 6-ol base is difficult due to competing N-alkylation. The preferred route often builds the base onto the sugar, but if using this specific CAS block, one must use Lithium-Halogen Exchange .

Prerequisite: You must first protect the N5 and the C6-OH (e.g., as a benzyl ether or SEM group).

  • Protection: Protect C6-OH (e.g., Ag₂CO₃, BnBr) and N5 (SEM-Cl).

  • Iodination: Iodinate C7 (the glycosylation site) using NIS (N-iodosuccinimide) in DMF.

  • Lithiation:

    • Dissolve the protected 7-iodo-base in anhydrous THF at -78°C.

    • Add n-BuLi (1.1 eq) dropwise. (Lithium-Halogen exchange occurs at C7).

  • Coupling:

    • Add the ribonolactone (sugar precursor) dissolved in THF.

    • Allow to warm to -20°C.

  • Reduction: Quench with NH₄Cl. The resulting hemiacetal is reduced (Et₃SiH/BF₃·OEt₂) to the C-nucleoside.

Critical Data Summary: 9-Deaza Substituent Effects

The following table summarizes how modifications at the C6-position (Purine C8) derived from the 6-ol precursor affect antiviral properties.

Substituent at C6 (Purine C8)Source PrecursorEffect on Potency (RdRp)Effect on Metabolism
-H (Standard Galidesivir)4-chloro-pyrrolo[3,2-d]pyrimidineHigh (Picomolar)Susceptible to oxidation
-OH (The 6-ol)This compound Moderate (H-bond donor)Metabolite Standard
-Cl / -Br Derived from 6-ol via POCl₃High (Lipophilic)Blocks Oxidation
-CH₃ / -Aryl Derived from 6-ol via SuzukiVariable (Steric bulk)Forces Syn conformer

References & Authority

  • Synthesis of Immucillins (BCX-4430):

    • Title: Practical synthesis of immucillins BCX-1777 and BCX-4430.

    • Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.

    • URL:[Link]

  • 9-Deazapurine Scaffold Analysis:

    • Title: Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (Comparative analysis for 9-deaza).

    • Source: Medicinal Research Reviews (NIH PubMed).

    • URL:[Link]

  • Compound Data (CAS 1516103-67-5):

    • Title: this compound Substance Detail.

    • Source: BLD Pharm / PubChem.

    • URL:[Link](Note: Use CAS search for exact entry).

  • C8-Functionalization Strategy:

    • Title: Synthesis and biological profiling of 8-substituted 9-deazapurine nucleosides.

    • Source: Journal of Medicinal Chemistry (General Principle Citation).

    • URL:[Link]

Engineering 9-Deazapurine Scaffolds: A Comprehensive Technical Guide to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The pursuit of novel therapeutics frequently relies on the bioisosteric replacement of naturally occurring molecular frameworks. Pyrrolo[3,2-d]pyrimidines—commonly referred to as 9-deazapurines—represent a highly privileged class of heterocyclic scaffolds that mimic endogenous purines[1]. Within this family, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (CAS: 1516103-67-5) serves as a uniquely versatile, bifunctional building block[2]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical scaffold design and practical benchtop execution, detailing the physicochemical behavior, divergent synthetic protocols, and pharmacological applications of these derivatives.

Structural Architecture and Electronic Behavior

To effectively utilize this compound, one must first understand the electronic push-pull dynamics of the fused ring system. The scaffold consists of an electron-deficient pyrimidine ring fused to a relatively electron-rich pyrrole ring.

  • The C4-Chloride Activation: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring exert a strong electron-withdrawing effect. This drastically lowers the lowest unoccupied molecular orbital (LUMO) at the C4 position, making the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].

  • The C6-Hydroxyl Tautomerism: The 6-ol moiety exists in a dynamic lactam-lactim tautomeric equilibrium with its 6-one (dihydro-6H-pyrrolo[3,2-d]pyrimidin-6-one) counterpart[4]. In physiological pH and polar solvents, the lactam (6-one) form often predominates. This tautomerism dictates the regioselectivity of downstream functionalization; hard electrophiles tend to react at the oxygen (O-alkylation), while softer electrophiles or specific basic conditions drive N5-alkylation.

Synthetic Logic and Divergent Workflows

The true value of the 4-chloro-6-ol scaffold lies in its capacity for orthogonal functionalization. By carefully tuning reaction conditions, researchers can selectively modify the C4 position to target kinase ATP-binding pockets, or the N5/C6 positions to optimize interactions with Purine Nucleoside Phosphorylase (PNP)[5].

Synthesis SM Pyrimidine Precursor (Electron-deficient) Core This compound (Bifunctional Scaffold) SM->Core Cyclization & Chlorination SNAr C4-SNAr Reaction (Amine Nucleophiles) Core->SNAr Pathway A Alk C6/N5 Alkylation (Electrophilic Attack) Core->Alk Pathway B Prod1 Kinase Inhibitors (e.g., EGFR/JAK targets) SNAr->Prod1 High Yield (>80%) Prod2 PNP Inhibitors (T-cell Modulators) Alk->Prod2 Regioselective

Divergent synthetic workflow for orthogonal 9-deazapurine functionalization.

Experimental Protocol: Regioselective SNAr Amination at C4

This self-validating protocol details the displacement of the C4-chloride with anilines to generate kinase-directed libraries, deliberately avoiding the protection of the 6-ol/6-one moiety.

Objective: Synthesize C4-amino derivatives while preserving the tautomeric C6-oxygen functionality.

Causality & Design: Using strong bases (like NaH or KOtBu) would deprotonate the N5 position, generating an anionic pyrrole core that pushes electron density back into the pyrimidine ring, effectively shutting down SNAr reactivity at C4. Therefore, a mild, non-nucleophilic base (DIPEA) is selected. It scavenges the HCl byproduct without ionizing the heterocycle.

Step-by-Step Methodology:

  • Scaffold Dissolution: Suspend 1.0 equivalent of this compound in anhydrous n-butanol to achieve a 0.2 M concentration.

    • Rationale:n-Butanol provides the high boiling point (117 °C) necessary to overcome the activation energy barrier of the SNAr reaction on this specific sterically hindered isomer.

  • Reagent Addition: Add 1.5 equivalents of the desired nucleophile (e.g., 3-ethynylaniline) followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Thermal Activation: Heat the reaction mixture to 100 °C under an inert argon atmosphere for 12–16 hours.

    • Self-Validation Step: Monitor the consumption of the starting material via LC-MS. The disappearance of the characteristic chlorine isotope pattern (

      
       / 
      
      
      
      ratio of 3:1) and the emergence of the product mass confirms complete conversion.
  • Workup and Isolation: Cool the vessel to room temperature. The aminated product typically precipitates directly from the alcoholic solvent. Filter the solid and wash sequentially with cold ethanol and diethyl ether.

    • Rationale: The highly polar 6-ol/6-one moiety drastically reduces the product's solubility in non-polar solvents, allowing for crystallization-based purification without the need for silica gel chromatography, ensuring high throughput and scalability[6].

Biological Mechanisms and Pharmacological Targets

Derivatives of the this compound scaffold have demonstrated profound efficacy in two primary therapeutic arenas: hyperproliferative diseases (via kinase inhibition) and immunosuppression (via PNP inhibition)[7],[6].

When functionalized at the C4 position with bulky hydrophobic groups (such as indolines or substituted anilines), the 9-deazapurine core acts as an ATP-competitive inhibitor. The N1 and N3 atoms of the pyrimidine ring form critical hydrogen bonds with the hinge region of kinases (e.g., EGFR, JAK), while the C6-hydroxyl group can interact with solvent-exposed regions or specific polar residues at the edge of the binding pocket[6].

Alternatively, N5-alkylated derivatives act as transition-state analogs for Purine Nucleoside Phosphorylase (PNP). Inhibition of PNP prevents the degradation of dGuo, leading to the intracellular accumulation of dGTP, which selectively triggers apoptosis in T-cells[3].

Pathway Inhibitor 9-Deazapurine Derivative Enzyme Purine Nucleoside Phosphorylase (PNP) Inhibitor->Enzyme Competitive Binding (Transition State) Metabolite dGTP Accumulation in Mitochondria Enzyme->Metabolite Blocked Purine Salvage Apoptosis T-Cell Apoptosis (Immunosuppression) Metabolite->Apoptosis Triggered Cell Death

Mechanism of action for PNP inhibition by 9-deazapurine derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The translation of the this compound core into active therapeutics is highly dependent on the substituents introduced at the C4 and C6/N5 positions. The table below synthesizes the in vitro pharmacological evaluation of various 9-deazapurine derivatives across different cell lines and enzymatic targets.

Table 1: Comparative in vitro activity of Pyrrolo[3,2-d]pyrimidine Derivatives

Compound ClassModification at C4Modification at C6 / C7Primary Target / Cell LineIC₅₀ / EC₅₀Reference
Parent Scaffold -Cl-HCCRF-CEM (Leukemia)25.0 µM[1]
Halogenated Analog -Cl-Br (at C7)MDA-MB-231 (Breast Cancer)2.5 µM[5]
Aminated Analog -NH-Benzyl-HHL-60 (Promyelocytic Leukemia)1.9 µM[8]
Bicyclic Indole Analog -N-Indoline-OH (at C6)Hyperproliferative Cells< 1.0 µM[6]

Data Interpretation: The raw 4-chloro scaffold exhibits only baseline cytotoxicity. However, the displacement of the chloride with bulky hydrophobic amines (e.g., indoline or benzylamine) increases potency by over an order of magnitude. The retention of the 6-ol moiety in the bicyclic indole analogs has been shown to be particularly effective in targeting hyperproliferative disorders[6].

Conclusion

The this compound scaffold is a master key in medicinal chemistry. Its distinct electronic topography allows for highly predictable, regioselective modifications. By leveraging the SNAr reactivity of the C4-chloride and the tautomeric nature of the C6-hydroxyl group, researchers can rapidly generate diverse libraries of 9-deazapurines. Whether the goal is to design ATP-competitive kinase inhibitors or transition-state PNP modulators, mastering the synthetic nuances of this specific heterocyclic core is essential for modern drug discovery.

References

  • Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. Molecules, 2019. URL:[Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 2013. URL:[Link]

  • Synthesis and antiproliferative activity of 2,6-diamino-9-benzyl-9-deazapurine and related compounds. Bioorganic & Medicinal Chemistry, 2004. URL:[Link]

  • Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry, 2022. URL:[Link]

  • New Approaches to the Synthesis of 5H-Pyrrolo[3,2-d]pyrimidines. The Journal of Organic Chemistry, 1965. URL:[Link]

  • Bicyclic Pyrimidine Derivatives (WO 98/23613).World Intellectual Property Organization / Pfizer Inc., 1998.

Sources

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application: Synthesis of Kinase Inhibitors (e.g., JAK, EGFR, Aurora, and BTK inhibitors)

Introduction & Mechanistic Rationale

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core hinge-binding motif for numerous FDA-approved kinase inhibitors (e.g., tofacitinib, baricitinib, ruxolitinib) [1]. The functionalization of the C4 position is almost exclusively achieved via Nucleophilic Aromatic Substitution (SNAr).

Unlike standard pyrimidines, the fused electron-rich pyrrole ring donates electron density into the pyrimidine system, which inherently reduces the electrophilicity of the C4 carbon. As an Application Scientist optimizing these routes, it is critical to understand that causality in SNAr success dictates the choice of solvent, additive, and protecting group strategy .

The Causality of Scaffold Reactivity
  • N7-Deprotonation Penalty: If the N7 position is unprotected, basic nucleophiles (like aliphatic amines) can deprotonate the pyrrole nitrogen (pKa ~ 15). The resulting pyrrolide anion delocalizes negative charge across the pyrimidine ring, severely deactivating the C4-Cl bond toward nucleophilic attack.

  • Acidic Activation: For weak nucleophiles (e.g., electron-deficient anilines), adding a catalytic amount of acid protonates the pyrimidine nitrogen (N1 or N3). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system, restoring electrophilicity and accelerating the SNAr process without requiring N7-protection [2].

Mechanism SM 4-Chloro-7H- pyrrolo[2,3-d]pyrimidine Nuc Nucleophilic Attack (C4 Position) SM->Nuc Int Meisenheimer Complex (Delocalized Anion) Nuc->Int Elim Chloride Elimination (-Cl⁻) Int->Elim Prod C4-Substituted Product Elim->Prod

Addition-elimination mechanism (SNAr) at the C4 position of the pyrrolopyrimidine scaffold.

Workflow & Decision Matrix

Selecting the correct reaction conditions depends entirely on the electronic nature and steric bulk of the incoming nucleophile. The following decision tree outlines the field-proven logic for condition selection.

DecisionTree Start 4-Chloro-pyrrolopyrimidine Starting Material Nuc Determine Nucleophile Type Start->Nuc Aliphatic Aliphatic Amines (1° or 2°) Nuc->Aliphatic Aniline Anilines & Aryl Amines Nuc->Aniline Alkoxide Alkoxides & Thiols Nuc->Alkoxide Cond1 Base-Mediated (DIPEA/TEA) Solvent: n-BuOH or NMP Temp: 80-120°C (or MW) Aliphatic->Cond1 Cond2 Acid-Catalyzed (Cat. HCl) Solvent: H2O or i-PrOH Temp: 80-100°C Aniline->Cond2 Cond3 Strong Base (NaH/Cs2CO3) Solvent: DMF or THF Temp: 0°C to 70°C Alkoxide->Cond3

Decision matrix for selecting optimal SNAr conditions based on nucleophile type.

Quantitative Data: Condition Optimization Summary

The table below summarizes the optimal conditions for functionalizing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, synthesized from comparative studies across kinase inhibitor development programs [2][3][4].

Nucleophile TypeReagent ExampleSolventAdditive / BaseTemp (°C)TimeAvg. YieldKey Observation
Aliphatic Amine (1°) Methylaminen-BuOHDIPEA (2.0 eq)100 °C4 h85-95%Rapid conversion; high solubility of intermediate.
Aliphatic Amine (2°) PiperidineNMPK₂CO₃ (2.0 eq)120 °C6 h75-88%Steric hindrance requires higher boiling polar aprotic solvent.
Aniline (Aryl Amine) 4-FluoroanilineH₂OHCl (0.1 eq)80 °C2 h80-92%Product precipitates as HCl salt; green chemistry approach.
Aniline (Aryl Amine) 3-Ethoxyanilinei-PrOHHCl (0.1 eq)90 °C12 h70-85%Used when substrate is highly lipophilic and insoluble in water.
Alkoxide Benzyl AlcoholDMFCs₂CO₃ (1.5 eq)70 °C5 h65-80%Requires strict anhydrous conditions to prevent C4-OH hydrolysis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical observations (e.g., precipitation, color changes) allow the chemist to verify reaction progress without relying solely on LC-MS.

Protocol A: Base-Mediated Amination with Aliphatic Amines

Optimized for primary and secondary aliphatic amines in the synthesis of Aurora and EGFR kinase inhibitors [3][4].

Rationale: n-Butanol is chosen over ethanol because its higher boiling point allows for elevated temperatures without the need for a pressurized vessel, while its protic nature helps stabilize the developing negative charge in the Meisenheimer transition state. DIPEA acts as a non-nucleophilic proton sink.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL vial, suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 153.6 mg) in n-BuOH (5.0 mL).

  • Addition: Add the aliphatic amine (1.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Reaction: Seal the vial and heat to 100 °C in an oil bath (or 120 °C in a microwave reactor for 30 minutes). Self-Validation: The initial heterogeneous suspension will become a clear, homogenous solution as the amine reacts and the product dissolves.

  • Monitoring: Check completion via TLC (EtOAc/Hexanes 1:1) or LC-MS. The product typically shows a distinct blue fluorescence under 254 nm UV light.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between EtOAc (15 mL) and saturated aqueous NaHCO₃ (15 mL).

  • Isolation: Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography if trace unreacted amine persists.

Protocol B: Green Acid-Catalyzed Amination with Anilines

A modern, environmentally friendly approach utilizing water as the solvent, specifically optimized to prevent solvolysis side-reactions [2].

Rationale: Anilines are poor nucleophiles. Using 0.1 equivalents of HCl protonates the pyrimidine core, massively increasing its electrophilicity. Water is superior to alcohols here because it accelerates the reaction via the hydrophobic effect and forces the resulting product to precipitate, driving the equilibrium forward and preventing degradation.

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 153.6 mg) and the aniline derivative (1.1 mmol).

  • Solvent & Catalyst: Add deionized water (2.0 mL) followed by aqueous HCl (1 M, 100 µL, 0.1 mmol). Critical Note: Do not exceed 0.1 eq of HCl. Excess acid protonates the aniline, rendering it non-nucleophilic and promoting competitive hydrolysis to the 4-hydroxy byproduct.

  • Reaction: Stir the suspension vigorously at 80 °C for 2 to 4 hours.

  • Self-Validation: As the reaction proceeds, the physical appearance of the suspension will change. The product will precipitate out of the aqueous phase as a dense hydrochloride salt.

  • Workup & Isolation: Cool the reaction to 0 °C in an ice bath for 30 minutes to maximize precipitation. Filter the solid through a Büchner funnel.

  • Neutralization: Wash the filter cake with cold water (5 mL) and diethyl ether (5 mL) to remove unreacted aniline. To obtain the free base, suspend the solid in EtOAc and wash with 1 M NaOH, separate, dry, and evaporate.

Protocol C: Alkoxylation via Alkoxide Nucleophiles

Utilized for generating C4-ether linkages, common in ENPP1 and BTK inhibitor scaffolds [5].

Rationale: Oxygen nucleophiles require strong basic activation. Cesium carbonate (Cs₂CO₃) in DMF is preferred over NaH when functional group tolerance is a concern, as the large cesium cation enhances the nucleophilicity of the alkoxide via the "naked anion" effect.

Step-by-Step Procedure:

  • Preparation: Under a nitrogen atmosphere, dissolve the alcohol/phenol (1.2 mmol) in anhydrous DMF (4.0 mL).

  • Deprotonation: Add Cs₂CO₃ (1.5 mmol, 488 mg) and stir at room temperature for 30 minutes.

  • Addition: Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 153.6 mg) in one portion.

  • Reaction: Heat the mixture to 70 °C for 5 hours.

  • Workup: Cool to room temperature and quench by slowly adding water (15 mL). Extract the aqueous mixture with EtOAc (3 × 15 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 15 mL) to completely partition the DMF into the aqueous phase. Dry over MgSO₄, filter, and concentrate.

References

  • Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Source: ACS Omega (2024) URL: [Link]

  • Title: The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: A new class of Aurora-A kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2006) URL: [Link]

  • Title: The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations Source: European Journal of Medicinal Chemistry (2021) URL: [Link]

  • Title: Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis, 2022) URL: [Link]

Application Notes & Protocols: Strategic Chlorination of 5H-pyrrolo[3,2-d]pyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide for the conversion of 5H-pyrrolo[3,2-d]pyrimidine-4,6-diol to 4,6-dichloro-5H-pyrrolo[3,2-d]pyrimidine, a critical building block in medicinal chemistry. The pyrrolo[3,2-d]pyrimidine scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors used in targeted therapies for cancer and autoimmune diseases.[1][2][3] The introduction of chlorine atoms at the 4- and 6-positions transforms the relatively inert diol precursor into a highly versatile intermediate, primed for subsequent nucleophilic substitution reactions. This guide elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and offers critical insights into safety, process control, and troubleshooting.

Reaction Overview and Mechanistic Insights

The conversion of the diol/dione tautomers of 5H-pyrrolo[3,2-d]pyrimidine-4,6-diol to the corresponding dichloro derivative is most effectively achieved using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).[4] The reaction proceeds by transforming the hydroxyl or amide functionalities into excellent leaving groups, which are subsequently displaced by chloride ions.

The Role of Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride serves as both the chlorinating agent and often as the reaction solvent. The mechanism involves the initial attack of the lone pair of electrons on the oxygen atom of the pyrimidine ring's carbonyl group (in its keto tautomeric form) onto the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphate ester intermediate. The chloride ion, either from POCl₃ itself or from the generated byproducts, then acts as a nucleophile, attacking the carbon atom at the 4- or 6-position and displacing the phosphate group. This process is repeated for the second hydroxyl/keto group to yield the final dichlorinated product.

Influence of Additives

In many chlorination procedures for similar heterocyclic systems, a tertiary amine base such as pyridine or N,N-diisopropylethylamine (DIPEA) is added.[4][5] The base serves two primary functions:

  • Acid Scavenger: It neutralizes the hydrochloric acid (HCl) and phosphoric acid byproducts generated during the reaction, which can otherwise lead to unwanted side reactions or degradation of the starting material or product.[5]

  • Reaction Catalyst: The base can activate the substrate or the chlorinating agent, thereby increasing the reaction rate.

Alternatively, solvents like N,N-dimethylformamide (DMF) can be used, which react with POCl₃ to form the Vilsmeier reagent, a powerful formylating and chlorinating agent.[5][6] However, for this specific transformation, neat POCl₃ or POCl₃ with a tertiary amine is most common.

Diagram: Simplified Chlorination Mechanism

G Start 5H-pyrrolo[3,2-d]pyrimidine-4,6-diol (Keto/Enol Tautomers) Intermediate Reactive Phosphate Ester Intermediate Start->Intermediate Reaction with POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Intermediate Product 4,6-dichloro-5H-pyrrolo[3,2-d]pyrimidine Intermediate->Product Nucleophilic Substitution Byproducts H₃PO₄ + HCl Intermediate->Byproducts Chloride Chloride Ion (Cl⁻) Nucleophilic Attack Chloride->Product

Caption: Simplified mechanism for the chlorination of the diol.

Safety Precautions: Handling Phosphorus Oxychloride

Extreme caution must be exercised when working with phosphorus oxychloride. It is a highly corrosive and toxic substance that reacts violently with water.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[8][9]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[10][11]

  • Water Reactivity: POCl₃ reacts violently with water, releasing heat and toxic gases, including hydrogen chloride.[7] Ensure all glassware is scrupulously dry and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: The quenching of the reaction mixture is highly exothermic and must be done slowly and carefully by adding the reaction mixture to ice or an ice/water slurry with vigorous stirring.[12] Never add water to the reaction mixture.

  • Spill Management: In case of a spill, do not use water.[7] Absorb the spill with an inert, dry material like sand or vermiculite and place it in a sealed container for hazardous waste disposal.[7][11]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes and seek immediate medical attention.[9][10] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with lukewarm water for at least 30 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the chlorination of similar pyrimidine diols.[4][12]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
5H-pyrrolo[3,2-d]pyrimidine-4,6-diol≥95%VariousEnsure it is completely dry before use.
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-AldrichFreshly distilled if necessary.
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Sigma-AldrichOptional, but recommended for less reactive substrates.
Crushed Ice / Deionized WaterN/AIn-houseFor quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeIn-houseFor neutralization.
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousVariousFor drying the organic layer.
Silica Gel60 Å, 230-400 meshVariousFor column chromatography.
Step-by-Step Procedure
  • Reactor Setup: In a certified chemical fume hood, equip a three-neck round-bottom flask with a reflux condenser, a nitrogen/argon inlet, and a dropping funnel or a stopper. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.

  • Reagent Addition: Charge the flask with 5H-pyrrolo[3,2-d]pyrimidine-4,6-diol (1.0 eq).

  • Chlorinating Agent: Under the inert atmosphere, carefully add phosphorus oxychloride (10-15 volumes, e.g., 10-15 mL per gram of starting material) to the flask. The POCl₃ acts as both reagent and solvent.

  • Heating and Reflux: Heat the reaction mixture to reflux (approx. 105-110 °C). A procedure for a similar substrate suggests refluxing for 1-3 hours.[6][12] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by carefully quenching a small aliquot. The mixture may turn into a dark, homogeneous solution.[12]

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up (Quenching):

    • Prepare a large beaker containing a vigorously stirred slurry of crushed ice (at least 10 times the volume of POCl₃ used).

    • Slowly and carefully , add the cooled reaction mixture dropwise to the crushed ice. This step is highly exothermic and will release HCl gas. Maintain a slow addition rate to control the temperature.

  • Neutralization: Once the addition is complete, continue stirring until all the ice has melted. Slowly neutralize the acidic aqueous solution to a pH of ~8 by adding a saturated solution of sodium bicarbonate (NaHCO₃) or concentrated ammonia.[12] This step is also exothermic and should be performed in an ice bath.

  • Extraction: Extract the resulting aqueous slurry with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, often a dark solid, can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 4,6-dichloro-5H-pyrrolo[3,2-d]pyrimidine.[12]

Diagram: Experimental Workflow

G prep prep reaction reaction workup workup purification purification analysis analysis A Setup Dry Glassware under Inert Atmosphere B Charge Diol Starting Material A->B C Add POCl₃ B->C D Heat to Reflux (1-3 h) C->D E Cool to Room Temperature D->E F Quench Slowly into Crushed Ice E->F G Neutralize to pH ~8 (e.g., NaHCO₃ soln.) F->G H Extract with Organic Solvent (e.g., EtOAc) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: Workflow for the synthesis of 4,6-dichloro-5H-pyrrolo[3,2-d]pyrimidine.

Product Characterization

The final product, 4,6-dichloro-5H-pyrrolo[3,2-d]pyrimidine, should be characterized to confirm its identity and purity. While specific data for this exact compound is sparse, data for the closely related isomer 4-chloro-5H-pyrrolo[3,2-d]pyrimidine provides a useful reference for what to expect.[12]

PropertyExpected Value / Observation
Appearance Off-white to dark gray solid.[12]
Molecular Weight 187.99 g/mol (for C₆H₃Cl₂N₃)
¹H NMR Expect signals for the pyrrole ring protons and the N-H proton. The chemical shifts will be influenced by the two chlorine atoms.
¹³C NMR Expect six distinct carbon signals corresponding to the bicyclic system.
Mass Spec (MS) Expect a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). The [M+H]⁺ ion would be observed at m/z ~188, 190, 192.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Reaction does not proceed Insufficient heating or deactivated POCl₃.Ensure the reaction reaches reflux temperature (~110 °C). Use freshly opened or distilled POCl₃. Consider adding a catalytic amount of a tertiary amine like DIPEA.[5]
Low Yield Incomplete reaction or product loss during work-up.Increase reaction time and monitor by TLC/LC-MS. Ensure the pH during neutralization is ~8 for optimal product precipitation/extraction. Perform multiple extractions.[12]
Byproduct Formation Reaction temperature too high or prolonged heating.Adhere to the recommended reaction time and temperature. Over-chlorination or decomposition can occur under harsh conditions.[5]
Difficult Purification Presence of dark, tar-like impurities.Ensure efficient quenching and neutralization. A pre-purification step of filtering the crude product through a small plug of silica gel might be beneficial.

References

  • PENTA. (2025). Phosphorus(V)
  • NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals.[9]

  • New Jersey Department of Health. (2001). Hazard Summary: PHOSPHORUS OXYCHLORIDE.[7]

  • Spectrum Chemical. (2015). SAFETY DATA SHEET: PHOSPHORUS OXYCHLORIDE, REAGENT.[11]

  • Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET.[8]

  • ChemicalBook. (2025). 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6.[12]

  • BenchChem. (2025). Preventing byproduct formation in pyrimidine chlorination reactions.[5]

  • ChemicalBook. (n.d.). 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis.[6]

  • Google Patents. (2002). WO2002000628A2 - Synthesis of chlorinated pyrimidines.[13]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.[4]

  • Chem-Impex. (n.d.). 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine.[14]

  • PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[15]

  • J&K Scientific. (2022). 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine | 84905-80-6.[16]

  • ChemicalBook. (2024). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis.[1]

  • Chem-Impex. (n.d.). 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine.[17]

  • BenchChem. (n.d.). An In-depth Technical Guide to 7H-Pyrrolo[2,3- d]pyrimidine-2,4-diol: Properties, Synthesis.[2]

  • Al-Horani, R. A., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Journal of Pharmacology and Experimental Therapeutics.[3]

Sources

Application Note: Microwave-Assisted Multicomponent Synthesis of 9-Deazapurine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, 9-deazapurines—specifically the pyrazolo[1,5-a][1,3,5]triazine and imidazo[1,2-a][1,3,5]triazine scaffolds—have emerged as privileged bioisosteres of biogenic purines such as adenine and guanine[1]. These nitrogen-rich heterocyclic cores are heavily utilized in the development of kinase inhibitors, antiviral agents, and phosphodiesterase modulators[2].

Historically, the synthesis of these complex fused-ring systems relied on tedious, multi-step linear pathways characterized by low overall yields, harsh conditions, and complex purification bottlenecks. To overcome these limitations, Microwave-Assisted (MWA) Multicomponent Reactions (MCRs) have been widely adopted[3]. By combining three or more reactants in a single vessel under dielectric heating, MWA-MCRs drastically reduce reaction times, improve atom economy, and drive thermodynamic cyclization with exceptional regioselectivity[4].

Mechanistic Causality: The Role of Dielectric Heating

Understanding why microwave irradiation outperforms conventional heating is critical for protocol optimization. The synthesis of 5-aza-9-deazapurines typically involves a one-pot condensation of a 5-aminopyrazole, cyanamide, and triethyl orthoformate (TEOF)[4].

  • Activation Energy & Dielectric Coupling: The initial mechanistic step—condensation of the primary amine with TEOF to form a formamidine intermediate—possesses a high activation energy barrier. Conventional conductive heating (e.g., oil baths) transfers heat inefficiently from the vessel wall to the solvent, often leading to thermal degradation and dimerization side-reactions. Microwave irradiation, however, directly couples with the dipole moments of the polar reactants and solvents (like Ethyl Acetate or DMF), causing instantaneous, localized superheating[3].

  • Thermodynamic Cyclization: Following the formation of the intermediate, nucleophilic attack by cyanamide and subsequent intramolecular ring closure are thermodynamically driven. The rapid, uniform heating profile of a pressurized microwave reactor prevents the accumulation of unreacted intermediates, forcefully driving the equilibrium toward the highly stable, aromatic 9-deazapurine system[2].

Workflow Visualization

G Substrates 1. Substrates 5-aminopyrazole + Cyanamide + TEOF Preparation 2. Mixture Preparation Solvent: EtOAc or DMF Substrates->Preparation Microwave 3. Microwave Irradiation 150 W, 150°C, 20 min Preparation->Microwave Intermediate 4. Formamidine Intermediate In-situ Generation Microwave->Intermediate Cyclization 5. Intramolecular Cyclization Thermodynamic Control Intermediate->Cyclization Product 6. 5-aza-9-deazapurine High Yield & Purity Cyclization->Product

Workflow of microwave-assisted multicomponent synthesis of 9-deazapurines.

Quantitative Data: Conventional vs. Microwave Synthesis

The table below summarizes the empirical advantages of transitioning from conventional thermal methods to microwave-assisted protocols for 9-deazapurine derivatives[3].

ParameterConventional Heating (Oil Bath)Microwave Irradiation
Heat Transfer Mechanism Conduction / ConvectionDielectric Heating
Reaction Temperature 150 °C150 °C
Reaction Time 12 - 24 hours20 minutes
Average Yield 45% - 60%85% - 95%
Purity Profile Moderate (side products present)High (clean profile)
Energy Efficiency Low (continuous heating required)High (rapid, localized heating)

Self-Validating Experimental Protocol

Target: Synthesis of 4-aminopyrazolo[1,5-a][1,3,5]triazines (5-aza-9-deaza-adenines).

Materials & Equipment
  • Reagents: 5-aminopyrazole derivative (1.0 mmol), Cyanamide (2.5 mmol), Triethyl orthoformate (2.5 mmol), Ethyl acetate (2.0 mL).

  • Equipment: Dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with precise IR temperature and pressure monitoring.

Step-by-Step Methodology
  • Preparation & Reagent Loading: In a 10 mL seamless, microwave-compatible pressure vial equipped with a magnetic stir bar, add 1.0 mmol of the selected 5-aminopyrazole[2].

  • Addition of Reactants: Add 105 mg (2.5 mmol) of cyanamide, followed by 0.4 mL (2.5 mmol) of triethyl orthoformate (TEOF)[2].

    • Causality Check: TEOF must be added last to minimize premature hydrolysis by ambient moisture. An excess (2.5 equiv) of cyanamide and TEOF is critical to ensure complete conversion of the pyrazole and to compensate for any volatilization during the heating ramp.

  • Solvent Addition: Add 2.0 mL of ethyl acetate.

    • Causality Check: Ethyl acetate is selected because it is a moderately polar solvent that absorbs microwave energy efficiently, yet it acts as a poor solvent for the final highly-polar fused triazine, allowing for spontaneous product precipitation upon cooling[2].

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Program the microwave synthesizer to reach 150 °C over a 2-minute ramp time, holding at 150 °C for exactly 20 minutes. Set the maximum power limit to 150 W and the maximum pressure limit to 20 bar[2].

  • In-Process Validation (Cooling Phase): Allow the reactor to cool the vial to 40 °C using compressed air.

    • Self-Validation Check: A successful reaction is visually confirmed by the formation of a dense crystalline precipitate during the cooling phase. If the solution remains clear, it indicates either a failed cyclization, degraded cyanamide, or excessive solvent volume. Do not proceed to filtration without a precipitate; immediately verify via TLC.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethyl acetate (2 × 2 mL) to remove unreacted cyanamide and TEOF byproducts[2].

  • Final Verification: Recrystallize the crude product from hot DMF. Confirm purity via TLC (DCM:MeOH 9:1) and structural integrity via 1H-NMR (validating the disappearance of the primary amine protons and the appearance of the characteristic triazine/pyrazole core signals)[4].

Troubleshooting & Optimization

  • High-Pressure Aborts: If the microwave aborts the run due to high pressure, it is likely caused by the rapid evolution of ethanol (a byproduct of TEOF condensation). Solution: Increase the headspace by using a larger vial (e.g., 30 mL) or employ a staged heating ramp (e.g., hold at 100 °C for 5 mins to allow controlled condensation before ramping to 150 °C).

  • Incomplete Conversion: If starting material remains present, verify the chemical integrity of the cyanamide. Cyanamide is highly prone to dimerization (forming dicyandiamide) upon prolonged storage at room temperature. Always use freshly titrated or newly opened, cold-stored cyanamide.

References

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines Source: MDPI (Molecules) URL:[Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects Source: Beilstein Journal of Organic Chemistry (via PMC/NIH) URL:[Link]

  • A multicomponent reaction of 2-aminoimidazoles: microwave-assisted synthesis of novel 5-aza-7-deaza-adenines Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • A One-Pot, Three-Component, Microwave-Assisted Synthesis of Novel 7-Amino-Substituted 4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles Source: ResearchGate URL:[Link]

Sources

The Synthetic Challenge: Analyzing the 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the strategic selection and application of nitrogen protecting groups is presented for the 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol scaffold, a crucial intermediate in medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a detailed analysis of protecting group choices, complete with field-tested protocols and the underlying chemical rationale for their use.

The this compound core is a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] Its utility stems from the strategic placement of reactive handles that allow for diverse and controlled functionalization. However, this very reactivity presents a significant challenge. The molecule possesses three key sites of reactivity:

  • C4-Chloride: An electrophilic center, ideal for nucleophilic aromatic substitution (SNAr) reactions, such as Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings, to introduce molecular diversity.[3]

  • N5-Pyrrole Proton: An acidic and nucleophilic site. The pyrrole nitrogen can be deprotonated under basic conditions, and the ring itself is electron-rich, making it susceptible to unwanted electrophilic attack.[4]

  • C6-Hydroxyl Group: A phenolic hydroxyl group that is acidic and can interfere with base-mediated reactions or require its own protection in certain synthetic routes.

Unmasked, the N5-proton can lead to a loss of regioselectivity during C4-functionalization. For instance, under basic conditions intended to facilitate a C4-amination, deprotonation of N5 can occur, leading to side reactions or complete inhibition of the desired transformation. Therefore, the temporary masking, or "protection," of the N5-nitrogen is paramount for achieving high-yielding, selective synthesis of advanced intermediates.[5]

The core principle guiding this process is orthogonal protection . This strategy involves using multiple protecting groups that can be removed under distinct, non-interfering conditions.[6][7] In this context, the chosen N5-protecting group must be stable to the conditions of C4-functionalization and then be selectively removed without affecting the newly installed C4-substituent or other sensitive parts of the molecule.[8][9]

Selecting an Orthogonal Protecting Group: A Decision Framework

The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the planned downstream chemistry. The following diagram outlines a logical workflow for selecting an appropriate N5-protecting group for the this compound scaffold.

G start Start: this compound planned_rxn Define Subsequent Reaction at C4 (e.g., Suzuki, Buchwald-Hartwig, S_NAr) start->planned_rxn acid_sensitive Are downstream steps or the C4-substituent SENSITIVE to ACID? planned_rxn->acid_sensitive base_sensitive Are downstream steps or the C4-substituent SENSITIVE to BASE? acid_sensitive->base_sensitive No use_boc Consider Boc Group (Deprotection: Mild Base, e.g., NaOMe/MeOH) acid_sensitive->use_boc Yes oxid_sensitive Are downstream steps or the C4-substituent SENSITIVE to OXIDATION? base_sensitive->oxid_sensitive No use_pmb Consider PMB Group (Deprotection: Oxidative, e.g., DDQ) base_sensitive->use_pmb Yes use_sem Consider SEM Group (Deprotection: Fluoride or careful TFA) oxid_sensitive->use_sem Yes oxid_sensitive->use_sem No (SEM is highly robust)

Caption: Reaction scheme for N5-SEM protection.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • [2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH dispersion portion-wise. Gas evolution (H₂) will be observed.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until consumption of the starting material.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers and extract the aqueous phase with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the N5-SEM protected product.

Protocol 2: N5-Deprotection of SEM Group (Two-Step Acid/Base Method)

This protocol is adapted from methods used for challenging SEM deprotections on related heterocyclic systems. [3][10]

Caption: Reaction scheme for two-step N5-SEM deprotection.

Materials:

  • N5-SEM protected substrate (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • Acidic Step: Dissolve the SEM-protected starting material in dry CH₂Cl₂ (approx. 0.05 M) under an argon atmosphere.

  • Add TFA (approx. 20-30% v/v) dropwise at room temperature.

  • Stir the reaction at room temperature, monitoring by TLC/LC-MS. Reaction times can be long (6-12 hours). [3]4. Once the first step is complete, remove the solvent and excess TFA in vacuo.

  • Basic Step: Dissolve the crude residue in THF (approx. 0.1 M).

  • Add an equal volume of saturated aqueous NaHCO₃ solution dropwise.

  • Stir the resulting biphasic mixture vigorously at room temperature for 12-18 hours. [10]8. Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with EtOAc (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield the deprotected compound.

Protocol 3: N5-Protection with tert-Butoxycarbonyl (Boc) Group

This protocol describes the straightforward N-Boc protection of the pyrrole.

Caption: Reaction scheme for N5-Boc protection.

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the this compound in anhydrous THF.

  • Add DMAP followed by Boc₂O.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography if necessary, though often the product is clean enough for subsequent steps.

Protocol 4: N5-Deprotection of Boc Group (Mild Basic Conditions)

This protocol utilizes catalytic sodium methoxide for a mild and selective Boc removal. [11]

Caption: Reaction scheme for mild, base-catalyzed N5-Boc deprotection.

Materials:

  • N5-Boc protected substrate (1.0 equiv)

  • Sodium methoxide (NaOMe) (0.2 equiv, can be used as a solution in methanol)

  • Anhydrous Methanol (MeOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the N-Boc protected starting material in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a small amount of water or dilute HCl until the pH is ~7.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between EtOAc and water.

  • Separate the layers, and extract the aqueous phase with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield the deprotected compound. [11]

References

  • BenchChem. (2025). Technical Support Center: SEM-Deprotection in 2-aryl-1H-pyrrolo[2,3-b]pyridine Synthesis. BenchChem.
  • BenchChem. (2025).
  • Aarhus, T. I., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]

  • Gellis, A., et al. (2012). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. PMC - NIH. [Link]

  • Kamal, A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • Figliola, C., et al. (2018). Palladium-catalyzed decarboxylative arylation is reported using pyrroles N-protected with the 2-(trimethylsilyl)ethoxymethyl (SEM) group. ResearchGate. [Link]

  • Greening, S. M., et al. (2020). Pyrrole Protection. ResearchGate. [Link]

  • Reddy, K. R., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

  • Total Synthesis. (2025). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKAT USA, Inc. [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Muchowski, J. M., et al. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. ResearchGate. [Link]

  • Richardson, P. (2024). Ring Expansion of Pyrroles with Concomitant Nitrogen Deletion. Synfacts, 20(10), 1022. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2003). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. The Journal of Organic Chemistry, 68(24), 9533-9535. [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(19), 3338-3340. [Link]

  • Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups. Organic Chemistry Portal. [Link]

  • Katritzky, A. R., & Akutagawa, S. (1986). [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry, 51(14), 2787-2791. [Link]

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (2007).
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]

  • Organic Chemistry Data. (n.d.). PMB Protection - Common Conditions. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Al-Awadi, H., et al. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. [Link]

  • Kocienski, P. J. (1994). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups. Thieme. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

  • Fiveable. (2025). Orthogonal Protection Definition. Fiveable. [Link]

  • Cheung, K., et al. (2001). Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. Tetrahedron Letters, 42(4), 695-697. [Link]

  • Al-Tel, T. H., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(14), 4410. [Link]

  • Wolska, K., & Grudzień, K. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(7), 6745. [Link]

  • Cheung, K., et al. (2001). Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. ResearchGate. [Link]

  • McPherson, L. J., & Ayling, J. E. (2003). Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents. The Journal of Organic Chemistry, 68(18), 7156-7164. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

Sources

Synthesis of C-nucleosides starting from 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic synthesis of C-nucleosides utilizing 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol as the nucleobase scaffold.

Abstract

The synthesis of C-nucleosides (where the glycosidic C-N bond is replaced by a hydrolytically stable C-C bond) represents a critical frontier in antiviral and anticancer therapeutics.[1] This guide focuses on the 9-deazapurine scaffold, specifically starting from This compound . This specific starting material offers a unique synthetic advantage: the substituent at the C6 position (pyrrolo numbering) effectively blocks the typical site of lithiation/functionalization, thereby directing C-glycosylation to the C7 position—the precise geometric equivalent of the N9 position in natural purines. This protocol outlines a high-fidelity route involving regioselective protection, halogen-mediated C-glycosylation, and stereoselective reduction.

Part 1: Strategic Analysis & Retrosynthesis

The Scaffold Advantage

Standard syntheses of 9-deazapurine C-nucleosides (e.g., Immucillins, Galidesivir precursors) often require difficult separations of regioisomers because the pyrrole ring is reactive at both


 (C6) and 

(C7) positions.
  • Standard Scaffold: Unsubstituted 9-deazapurine favors lithiation at C6 (undesired).

  • Target Scaffold: This compound possesses a hydroxyl group at C6. Once protected, this group sterically and electronically blocks the C6 position, forcing functionalization to the desired C7 position.

Retrosynthetic Logic (Graphviz Diagram)

The strategy relies on a "Convergent Approach," coupling a pre-functionalized nucleobase with a sugar lactone.

Retrosynthesis cluster_0 Key Building Blocks Target Target C-Nucleoside (9-Deazaadenosine/Guanosine Analog) Coupling C-C Bond Formation (Addn of Base to Lactone) Target->Coupling 1. Reduction 2. Deprotection Precursors Precursors Coupling->Precursors Retrosynthetic Cut Base Activated Nucleobase (7-Iodo-6-OR-4-Cl-pyrrolo[3,2-d]pyrimidine) Precursors->Base Sugar Protected Ribonolactone (e.g., 2,3,5-tri-O-benzyl-D-ribonolactone) Precursors->Sugar

Caption: Retrosynthetic disconnection showing the convergent assembly of the C-nucleoside via a lithiated base and a ribonolactone electrophile.

Part 2: Detailed Experimental Protocol

Phase 1: Nucleobase Activation (Protection & Halogenation)

Objective: Convert the starting material into a lithiation-competent species directed toward C7.

Step 1.1: Protection of the 6-Hydroxyl and Pyrrole Nitrogen The 6-OH is likely a tautomer of the 6-oxo (lactam) form. O-alkylation is preferred to aromatize the system.

  • Reagents: Benzyl bromide (BnBr), Potassium Carbonate (

    
    ), DMF.
    
  • Protocol:

    • Dissolve this compound (1.0 eq) in anhydrous DMF (0.5 M).

    • Add

      
       (2.5 eq) and stir for 30 min at RT.
      
    • Add Benzyl bromide (2.2 eq). The excess base/electrophile ensures protection of both the 6-OH (as O-Bn) and the N5-H (as N-Bn).

    • Note: Alternatively, use SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) for the Nitrogen if easier deprotection is required later. For this guide, we assume Global Benzyl Protection for simplicity.

    • Purification: Flash chromatography (Hexane/EtOAc).

Step 1.2: Regioselective Iodination at C7 With C6 blocked by the benzyloxy group, electrophilic halogenation will occur exclusively at C7.

  • Reagents: N-Iodosuccinimide (NIS), DMF.

  • Protocol:

    • Dissolve the protected base in DMF (0.2 M).

    • Add NIS (1.1 eq) at 0°C.

    • Stir at RT for 2-4 hours. Monitor by TLC.

    • Workup: Quench with sat.

      
      , extract with EtOAc.
      
    • Product: 7-iodo-4-chloro-5-benzyl-6-(benzyloxy)-pyrrolo[3,2-d]pyrimidine .

Phase 2: C-Glycosylation (The Critical Step)

Objective: Form the C-C bond between C7 of the base and C1 of the sugar.

Step 2.1: Halogen-Lithium Exchange & Addition

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi) or Turbo-Grignard (
    
    
    ), 2,3,5-tri-O-benzyl-D-ribonolactone.
  • Protocol:

    • Drying: Ensure the iodinated base and lactone are azeotropically dried with toluene.

    • Exchange: Dissolve the iodinated base (1.0 eq) in anhydrous THF under Argon. Cool to -78°C .

    • Add

      
      -BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 15 min. The solution usually turns deep red/orange.
      
      • Expert Insight: The C6-benzyloxy group stabilizes the adjacent anion less than a naked pyrrole, but the C7-lithio species is stable at -78°C.

    • Coupling: Cannulate a solution of 2,3,5-tri-O-benzyl-D-ribonolactone (1.2 eq) in THF (pre-cooled to -78°C) into the lithiated base solution.

    • Stir at -78°C for 1 hour, then slowly warm to -20°C.

    • Quench: Add sat.

      
      . Extract with EtOAc.
      
    • Result: A mixture of lactol (hemiacetal) anomers.

Step 2.2: Stereoselective Reduction

  • Objective: Remove the anomeric hydroxyl group to establish the

    
    -C-glycosidic bond.
    
  • Reagents: Triethylsilane (

    
    ), Boron Trifluoride Etherate (
    
    
    
    ), Dichloromethane (DCM).
  • Protocol:

    • Dissolve the crude lactol in anhydrous DCM (0.1 M) and cool to -78°C.

    • Add

      
       (3.0 eq).
      
    • Add

      
       (2.0 eq) dropwise.
      
    • Allow to warm to 0°C over 2 hours.

    • Mechanism: The Lewis acid generates an oxocarbenium ion; the silane delivers a hydride. Due to the steric bulk of the 2,3,5-benzyl groups, the hydride attacks from the

      
      -face, yielding the desired 
      
      
      
      -C-nucleoside
      .
Phase 3: Functionalization & Global Deprotection

Objective: Convert the 4-chloro group to the desired nucleobase functionality (e.g., amine for Adenosine analog) and remove protecting groups.

Step 3.1: Amination (For Adenosine Analog)

  • Reagents: Liquid Ammonia (

    
    ) or Dimethoxybenzylamine.
    
  • Protocol:

    • Place the C-nucleoside in a pressure vessel with methanolic ammonia (7N).

    • Heat to 80-100°C for 12 hours.

    • This displaces the 4-chloro group with

      
      .
      

Step 3.2: Global Deprotection

  • Reagents: Boron Trichloride (

    
    ) or Hydrogenation (
    
    
    
    , Pd/C).
  • Protocol:

    • Dissolve in DCM at -78°C.

    • Add

      
       (1M in DCM). This cleaves benzyl ethers (sugar and base) and N-benzyl groups.
      
    • Alternative: If

      
       is too harsh, use standard hydrogenolysis (
      
      
      
      , Pd(OH)
      
      
      /C, MeOH/HCl).

Part 3: Workflow Visualization

Workflow Start 4-Cl-5H-pyrrolo [3,2-d]pyrimidin-6-ol Step1 1. Protection (Bn) 2. Iodination (C7) Start->Step1 Activation Step2 Lithiation (nBuLi) + Ribonolactone Step1->Step2 C-Glycosylation Step3 Reduction (Et3SiH / BF3) Step2->Step3 Stereocontrol Step4 Amination (NH3, Heat) Step3->Step4 Base Funct. End Final C-Nucleoside (Deprotected) Step4->End Deprotection

Caption: Step-by-step synthetic workflow from starting material to final C-nucleoside.

Part 4: Data Summary & Troubleshooting

Key Reaction Parameters
StepTransformationKey ReagentCritical ParameterExpected Yield
1 ProtectionBnBr /

Stoichiometry (cover N and O)>90%
2 IodinationNISTemp (0°C to RT)85-95%
3 Coupling

-BuLi / Lactone
Temp (-78°C) ; Anhydrous cond.60-75%
4 Reduction

/

Lewis Acid equivalents70-85%
5 Amination

/ MeOH
Pressure / Temp>90%
Expert Troubleshooting
  • Lithiation Regioselectivity: If you observe lithiation at the benzyl ring or deprotonation of the benzylic position, switch to Lithium-Halogen Exchange (using the iodinated precursor) rather than direct deprotonation. The iodine directs the lithium specifically to C7.

  • Anomerization: If the

    
    :
    
    
    
    ratio in the reduction step is poor, lower the temperature to -90°C or switch the silane to a bulkier alternative (e.g.,
    
    
    ) to increase steric discrimination.
  • 4-Chloro Reactivity: The 4-Cl group is deactivated by the electron-rich pyrrole ring. If amination is sluggish, oxidize the pyrrole nitrogen (N-oxide) to activate the ring, or use a palladium-catalyzed amination (Buchwald-Hartwig).

References

  • Schramm, V. L., & Tyler, P. C. (1999).[2] Industrial synthesis of Immucillins and 9-deazapurine C-nucleosides. Current Protocols in Nucleic Acid Chemistry.

  • BioCryst Pharmaceuticals. (2014). Synthesis of Galidesivir (BCX4430) via C-glycosylation of 9-deazaadenine analogs. Nature.

  • Evans, G. B., et al. (2003). Synthesis of second-generation transition state analogues of nucleoside hydrolases. Journal of Medicinal Chemistry.

  • Chaudhary, S. K., et al. (2015).[3] Recent advances in the synthesis of C-nucleosides. Journal of Organic Chemistry.

  • ChemicalBook. (2025).[3] Product entry for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

Sources

Application Note: Regioselective Alkylation of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Overview

Pyrrolo[3,2-d]pyrimidines, commonly known as 9-deazapurines, are privileged scaffolds in modern drug discovery. They serve as the core pharmacophore in numerous purine nucleoside phosphorylase (PNP) inhibitors and targeted kinase inhibitors . Among these, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (CAS: 1516103-67-5) is a highly versatile, yet notoriously challenging, synthetic intermediate.

As a Senior Application Scientist, I frequently see development campaigns stall due to poor regiocontrol when functionalizing this scaffold. The core issue stems from its ambidentate nucleophilicity, driven by a dynamic tautomeric equilibrium between the lactim form (6-ol) and the lactam form (4-chloro-5,7-dihydro-6H-pyrrolo[3,2-d]pyrimidin-6-one).

When exposed to electrophiles, this system presents three competing nucleophilic sites:

  • N5 (Pyrrole Nitrogen): The most acidic proton resides here, making it the thermodynamic sink for alkylation.

  • O6 (Lactim Oxygen): A "hard" nucleophilic center.

  • C7 (Methylene Carbon): An active methylene group in the lactam tautomer, capable of forming an enolate under strongly basic conditions.

(Note: The pyrimidine nitrogens, N1 and N3, are rendered non-nucleophilic by the strongly electron-withdrawing 4-chloro substituent).

Causality & Experimental Choices (E-E-A-T)

To achieve strict regiocontrol, we must manipulate the reaction environment using the principles of thermodynamic control, kinetic control, and Hard-Soft Acid-Base (HSAB) theory. The regioselective functionalization of such nucleobases is heavily dictated by the choice of base, solvent, and the nature of the electrophile .

N5-Alkylation: The Thermodynamic Default

The N5 proton is highly acidic (pKa ~8.5). Utilizing a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF) readily deprotonates N5. Because the resulting nitrogen anion is highly stabilized, standard alkyl halides will attack this position to yield the thermodynamic N5-alkylated product. The tautomeric equilibrium strictly shifts to favor this pathway to avoid complex product mixtures .

O6-Alkylation: Hard-Soft Acid-Base (HSAB) Control

To force alkylation at the O6 position, we must override the thermodynamic preference for N5. This is achieved using Silver Carbonate (Ag₂CO₃) in a non-polar solvent like toluene. Silver ions strongly coordinate with the leaving group (halide) of the electrophile, generating a localized, "hard" carbocation-like transition state. According to HSAB theory, this hard electrophile preferentially reacts with the harder O6 oxygen rather than the softer N5 nitrogen. Alternatively, Mitsunobu conditions (ROH, DIAD, PPh₃) can be used to exclusively drive O-alkylation via a highly ordered kinetic transition state.

C7-Alkylation: Enolate Chemistry

Direct C-H activation or enolate-driven C-alkylation at the C7 position provides access to structurally diverse analogs, bypassing traditional cross-coupling limitations . By treating the substrate with a strong base (Sodium Hydride, NaH) in THF at low temperatures, we generate a di-anion (deprotonated at both N5 and C7). When paired with a "soft", highly reactive electrophile like benzyl bromide, the softer C7 carbanion acts as the primary nucleophile, leading to C-C bond formation.

Quantitative Data: Regioselectivity Matrix

The following table summarizes the optimized parameters required to direct the alkylation to your desired vector.

Alkylation TargetBase / ReagentSolventElectrophile TypeTemp (°C)Major Product Ratio (N5:O6:C7)Typical Yield
N5 (Pyrrole)K₂CO₃ (2.0 eq)DMFPrimary Alkyl-X60> 95 : < 5 : 075–85%
O6 (Lactim)Ag₂CO₃ (1.5 eq)ToluenePrimary Alkyl-X80< 10 : > 90 : 065–75%
O6 (Lactim)PPh₃, DIADTHFPrimary Alcohol0 to 250 : > 99 : 070–80%
C7 (Methylene)NaH (2.2 eq)THFBenzyl/Allyl-X0 to 2515 : 0 : 8555–65%

Pathway Visualization

G SM Lactim Tautomer (this compound) SM_Taut Lactam Tautomer (4-Chloro-5,7-dihydro-6H-...-6-one) SM->SM_Taut Tautomerization (Solvent Dependent) O6 O6-Alkylated Product (Hard-Hard Interaction) SM->O6 Ag2CO3, Toluene or Mitsunobu N5 N5-Alkylated Product (Thermodynamic Control) SM_Taut->N5 K2CO3, DMF Alkyl Halide C7 C7-Alkylated Product (Enolate / Soft Electrophile) SM_Taut->C7 NaH, THF (0 °C) Benzyl Bromide

Figure 1: Divergent regioselective alkylation pathways of this compound.

Step-by-Step Experimental Protocols

Protocol A: Regioselective N5-Alkylation

Mechanism: Thermodynamic control via stabilized nitrogen anion.

  • Preparation: Charge a flame-dried round-bottom flask with this compound (1.0 eq) and anhydrous DMF (to reach 0.2 M concentration) under an argon atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq). Stir the suspension at ambient temperature for 15 minutes to pre-form the N5-anion.

  • Alkylation: Dropwise add the desired alkyl halide (1.1 eq).

  • Reaction: Heat the mixture to 60 °C. Monitor progression via LC-MS; typical reactions reach completion within 4–6 hours.

  • Workup: Cool to room temperature and quench with ice-cold water. Extract the aqueous layer with EtOAc (3x).

  • Purification: Wash the combined organic layers thoroughly with 5% aqueous LiCl (crucial for removing residual DMF), dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Regioselective O6-Alkylation (Silver-Mediated)

Mechanism: Kinetic control via HSAB theory (Hard electrophile attacks hard oxygen).

  • Preparation: Suspend the starting material (1.0 eq) and Ag₂CO₃ (1.5 eq) in anhydrous toluene (0.15 M) under argon.

  • Protection: Critical Step — Silver salts are highly light-sensitive. Wrap the reaction flask completely in aluminum foil.

  • Alkylation: Add the alkyl halide (1.2 eq) via syringe.

  • Reaction: Heat the shielded flask to 80 °C for 12 hours. The silver coordinates the escaping halide, driving the reaction exclusively through the O6 vector.

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the precipitated silver halide salts. Wash the filter cake generously with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the O6-alkylated ether.

Protocol C: Regioselective C7-Alkylation

Mechanism: Di-anion formation and enolate chemistry with soft electrophiles.

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to 0 °C in an ice bath under a strict argon atmosphere.

  • Di-anion Generation: Carefully add NaH (60% dispersion in mineral oil, 2.2 eq) in small portions. Caution: Vigorous hydrogen gas evolution will occur. Stir for 30 minutes at 0 °C to ensure complete deprotonation at both N5 and C7.

  • Alkylation: Dropwise add a reactive, soft electrophile (e.g., benzyl bromide, 1.05 eq).

  • Reaction: Maintain the temperature at 0 °C for 2 hours to suppress N-alkylation, then slowly allow the flask to warm to room temperature over 1 hour.

  • Workup: Quench the reaction carefully by the dropwise addition of saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over MgSO₄, and concentrate.

  • Purification: Purify via reverse-phase HPLC or highly optimized silica gel chromatography to separate the major C7-alkylated product from any minor N5-alkylated byproducts.

References

  • Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism PubMed Central (PMC)[Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation Molecules (MDPI)[Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation PubMed Central (PMC)[Link]

Application Note: Synthesis and Validation of Pyrrolo[3,2-d]pyrimidine-Based Antiviral Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrrolo[3,2-d]pyrimidine scaffold is a highly privileged 9-deazapurine bioisostere utilized in the development of broad-spectrum antiviral agents. By replacing the N7 nitrogen of a standard purine with a carbon atom, this scaffold resists enzymatic cleavage by host purine nucleoside phosphorylases, dramatically increasing the metabolic half-life of the drug[1].

Once inside the host cell, these nucleoside analogues are phosphorylated by cellular kinases into their active triphosphate metabolites[2]. The active triphosphate acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), incorporating into the nascent viral RNA and inducing premature chain termination[2]. The most prominent clinical example of this class is Galidesivir (BCX4430) , an imino-C-nucleoside that exhibits robust activity against multiple RNA virus families, including Filoviridae and Coronaviridae[2]. This guide details the critical C-C coupling and stereoselective workflows required to synthesize these complex agents from dihalogenated pyrrolo[3,2-d]pyrimidine intermediates[1].

Retrosynthetic Strategy & Workflow

The synthesis of Galidesivir and related analogues relies on a convergent retrosynthetic disconnection. The target molecule is cleaved into two primary synthons: an electrophilic azasugar (typically a Boc-protected ribonolactam) and a nucleophilic nucleobase (a metallated pyrrolo[3,2-d]pyrimidine)[1].

SyntheticWorkflow Lactam Boc-Protected Ribonolactam Coupling C-C Coupling (Hemiaminal Formation) Lactam->Coupling Base 7-Bromo-4-chloro- pyrrolo[3,2-d]pyrimidine Grignard Halogen-Metal Exchange (i-PrMgCl·LiCl, -50°C) Base->Grignard Grignard->Coupling Reduction Stereoselective Reduction (Luche Conditions) Coupling->Reduction Amination Amination & Deprotection (Aqueous NH3, HCl) Reduction->Amination Galidesivir Galidesivir (BCX4430) Target Antiviral Amination->Galidesivir

Synthetic workflow for Galidesivir via pyrrolo[3,2-d]pyrimidine C-C coupling.

Step-by-Step Experimental Protocols

As a self-validating system, each synthetic step below includes the mechanistic causality governing the reagent selection and a mandatory Quality Control (QC) check to ensure process integrity before advancing.

Protocol 3.1: Preparation of the Organometallic Nucleobase

Objective: Generate a highly reactive, regioselective nucleophile from 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

  • Preparation: Suspend 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous THF (0.2 M) under a strict Argon atmosphere.

  • Metallation: Cool the reactor to -50 °C. Add i-PrMgCl·LiCl (TurboGrignard, 1.1 eq) dropwise over 15 minutes[3].

    • Causality: Traditional Grignard reagents form unreactive polymeric aggregates in THF. The addition of LiCl breaks these into highly reactive monomeric "ate" complexes. The -50 °C temperature is critical; it provides enough thermal energy for the halogen-metal exchange at the electron-deficient C7 position while completely suppressing undesired nucleophilic attack at the C4-chloro position[3].

  • Self-Validation Check (Deuterium Quench): Withdraw a 50 µL aliquot and quench in 500 µL of D₂O. Extract with EtOAc and analyze via LC-MS.

    • Pass Criteria: A mass shift of +1 Da (

      
      ) must be observed for >95% of the total ion chromatogram, confirming quantitative metallation at C7.
      
Protocol 3.2: C-C Coupling with Azasugar Electrophile

Objective: Form the critical C-C glycosidic bond to yield the hemiaminal intermediate.

  • Electrophile Addition: To the -50 °C organometallic solution from Protocol 3.1, add a pre-cooled (-50 °C) solution of N-Boc-protected D-ribonolactam (0.95 eq) in anhydrous THF[1].

    • Causality: Pre-cooling the electrophile prevents localized thermal spikes upon addition, which would otherwise cause the degradation of the kinetically sensitive Grignard reagent and promote acid-catalyzed ring-opening of the lactam.

  • Reaction & Quench: Stir for 2 hours at -50 °C. Quench the reaction by rapidly injecting saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a buffered, mild protonation of the resulting alkoxide. Using stronger acids would prematurely cleave the Boc group or dehydrate the hemiaminal.

  • Self-Validation Check (UPLC-UV): Analyze the organic layer via UPLC-UV (254 nm).

    • Pass Criteria: Complete disappearance of the lactam peak and the emergence of a new peak exhibiting the characteristic UV absorbance profile of the pyrrolo[3,2-d]pyrimidine scaffold[1].

Protocol 3.3: Stereoselective Reduction & Global Deprotection

Objective: Establish the correct


-C-nucleoside stereocenter and unmask the active functional groups.
  • Luche Reduction: Dissolve the crude hemiaminal in MeOH. Cool to -78 °C. Add CeCl₃·7H₂O (1.5 eq) followed by NaBH₄ (2.0 eq).

    • Causality: CeCl₃ acts as a hard Lewis acid, selectively coordinating to the hemiaminal hydroxyl group. This coordination directs the approach of the hydride from NaBH₄ to the less sterically hindered face, ensuring high diastereoselectivity (>10:1) for the required

      
      -configuration[1].
      
  • Amination: Concentrate the mixture, redissolve in aqueous NH₃ (28%), and heat to 80 °C in a sealed pressure vessel for 12 hours.

    • Causality: Aqueous NH₃ performs a dual function: it drives the nucleophilic aromatic substitution (S_NAr) to convert the C4-chloro group into the essential C4-amino group, while simultaneously hydrolyzing any ester protecting groups on the sugar ring.

  • Deprotection: Remove volatiles, dissolve the residue in methanolic HCl (3 M), and stir at room temperature for 2 hours to cleave the N-Boc group.

  • Self-Validation Check (qNMR & HPLC): Purify the final compound via preparative reverse-phase HPLC.

    • Pass Criteria: Purity must exceed 98% by quantitative NMR (qNMR) and analytical HPLC before the agent is released for biological screening.

Quantitative Data & Optimization

The efficiency of the C-C coupling step is highly dependent on the choice of metallation reagent and temperature. Table 1 summarizes the optimization landscape for coupling the pyrrolo[3,2-d]pyrimidine base to the azasugar.

Table 1: Optimization of C-C Coupling Conditions for Pyrrolo[3,2-d]pyrimidine Intermediates

EntryMetallation ReagentTemperature (°C)ElectrophileYield (%)

:

Selectivity
1n-BuLi-78Ribonolactam453:1
2i-PrMgCl-20Ribonolactam554:1
3 i-PrMgCl·LiCl -50 Ribonolactam 79 >10:1
4IodocyclizationrtAlkene75>20:1

Note: Entry 3 represents the optimized conditions utilized in Protocol 3.1 and 3.2, yielding a 79% chemoselective cross-coupling[1][3]. Entry 4 highlights an alternative, catalyst-free iodocyclization approach utilized in the synthesis of related analogues like Forodesine[4].

Biological Validation Workflow

Once synthesized and chemically validated, the pyrrolo[3,2-d]pyrimidine antiviral agent must undergo a stringent biological validation cascade to confirm its mechanism of action as an RdRp chain terminator[2].

BioValidation Compound Purified Antiviral Agent (>98% HPLC) Kinase Host Cell Kinases (Phosphorylation) Compound->Kinase CellAssay Cell-Based Viral Titer Reduction (EC50) Compound->CellAssay Tox Cytotoxicity Profiling (CC50 Evaluation) Compound->Tox Triphosphate Active Triphosphate Metabolite Kinase->Triphosphate RdRp Viral RdRp Inhibition (In Vitro Assay) Triphosphate->RdRp

Biological validation cascade mapping prodrug phosphorylation to RdRp inhibition.

References

  • Synthesis of Immucillins BCX‐1777 and BCX‐4430 from a Common Precursor Source: researchgate.net URL:[Link]

  • Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020) Source: nih.gov URL:[Link]

  • Stereodivergent access to α- and β-azanucleosides via catalyst-free, achiral modulator-controlled iodocyclization: a concise synthesis of forodesine Source: rsc.org URL:[Link]

  • Synthesis of Nucleoside Analogues and Elucidation of their Antiviral Mechanisms Source: amazonaws.com URL:[Link]

Sources

Troubleshooting & Optimization

Purification methods for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol from crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

User Guide ID: PUR-PP-046 Status: Active Last Updated: March 2, 2026[1]

Executive Summary & Chemical Context

Subject: Purification of this compound (and its tautomer 4-chloro-1,5-dihydro-6H-pyrrolo[3,2-d]pyrimidin-6-one).

The Challenge: This intermediate is a critical scaffold in the synthesis of 9-deazapurine nucleosides (e.g., Galidesivir analogs). Its purification is complicated by three factors:

  • Amphoteric Nature: It possesses acidic protons (pyrrole NH, enolic OH) and basic sites (pyrimidine nitrogens), making solubility highly pH-dependent.[2]

  • Hydrolytic Instability: The C4-chlorine atom is susceptible to nucleophilic displacement by water, reverting the compound to the 4,6-dione starting material (useless byproduct).[1]

  • Tautomerism: The "6-ol" exists in equilibrium with its keto-form (6-one), affecting its behavior on silica gel.[1][2]

Scope: This guide covers isolation from crude chlorination mixtures (typically POClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and final polishing.[1][2]

Pre-Purification Analysis (Decision Matrix)

Before initiating purification, assess the state of your crude mixture.[2]

PurificationLogic Start Crude Reaction Mixture (Post-POCl3 Removal) PurityCheck Analyze Crude Purity (LC-MS/TLC) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity Yes LowPurity Purity < 85% PurityCheck->LowPurity No MethodA Method A: Controlled Precipitation (pH Swing) HighPurity->MethodA MethodB Method B: Flash Chromatography (DCM/MeOH) LowPurity->MethodB Check Final QC MethodA->Check Check Purity Check->MethodB If Fails

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude purity.

Method A: Controlled Precipitation (The "pH Swing")

Best For: Large-scale isolation (>5g) where column chromatography is impractical.[2] Principle: The compound precipitates at its isoelectric point (pI) or when protonated, while impurities (phosphoric acid residues) remain soluble.[2]

Protocol:

  • Quenching (Critical Step):

    • Caution: The crude residue likely contains residual POCl

      
      .[1][2]
      
    • Dissolve the crude oil in a minimal amount of acetonitrile or THF (do not use water yet).[1][2]

    • Pour this solution slowly into a stirred slurry of Ice/Water (10:1 v/w) . Maintain temperature < 5°C to prevent hydrolysis of the C4-Cl.[1][2]

  • pH Adjustment:

    • The solution will be highly acidic (pH < 1).[1][2]

    • Slowly add saturated NaHCO

      
        or 2M NaOH  dropwise.[1][2]
      
    • Target: Adjust pH to 4.0 – 5.0 .[1][2]

    • Observation: A beige/tan solid should precipitate.[1][2] If pH > 7, the compound may redissolve (formation of enolate) or hydrolyze.

  • Filtration & Wash:

    • Filter the solid under vacuum.[1][2]

    • Wash 1: Cold water (removes inorganic salts).[2]

    • Wash 2: Cold Diethyl Ether (removes non-polar organic impurities).[2]

    • Drying: Dry under high vacuum over P

      
      O
      
      
      
      at room temperature. Do not heat above 40°C.

Data Validation:

Parameter Expected Result Troubleshooting
Appearance Off-white to tan solid Dark brown/black indicates polymerization or charring.[1][2]
Yield 60-80% Low yield?[1][2] Check filtrate pH.[1][2] If pH > 7, acidify back to 4.[1][2]

| LC-MS | [M+H]+ = 170/172 (Cl pattern) | Mass 152 indicates hydrolysis (loss of Cl, gain of OH). |

Method B: Flash Column Chromatography

Best For: High purity requirements (>98%) or cleaning up "sticky" batches.[2] Stationary Phase: Silica Gel (40-63 µm).[1][2]

Solvent Systems: Due to the polarity of the pyrrole NH and the 6-OH/oxo group, standard Hexane/EtOAc is often insufficient.[1]

  • System 1 (Standard): Dichloromethane (DCM) : Methanol (95:5 to 90:10).[2]

  • System 2 (Anti-Tailing): DCM : Methanol : Acetic Acid (95 : 4 : 1).[2]

    • Why Acetic Acid? It suppresses the ionization of the 6-OH group and silanol interactions, sharpening the peaks.[1]

Step-by-Step:

  • Loading: Dissolve crude in a minimum volume of DCM/MeOH (10:1). If insoluble, dry-load onto silica gel (dissolve in THF, add silica, evaporate to powder).[1]

  • Elution Gradient:

    • 0-5 min: 100% DCM (Elutes non-polar debris).[1][2]

    • 5-20 min: 0% → 5% MeOH in DCM.[1][2]

    • 20-40 min: 5% → 10% MeOH in DCM.[1][2]

  • Collection: The product typically elutes between 3% and 7% MeOH.[1][2]

Troubleshooting & FAQs

Q1: My product is turning into the 4,6-dihydroxy analog (Mass 152) during workup. Why?

  • Root Cause: The C4-Chlorine is an imidoyl chloride equivalent.[1][2] It is highly reactive toward water at high pH or high temperatures.[1][2]

  • Fix: Keep all aqueous steps at < 5°C . Never allow the pH to exceed 7.0 during the quench.[1][2] Process rapidly.

Q2: The compound streaks badly on the TLC plate.

  • Root Cause: Tautomerism between the enol (6-ol) and keto (6-one) forms, plus hydrogen bonding with silica.

  • Fix: Add 1% Acetic Acid or Triethylamine to your TLC solvent.[1][2]

    • Acidic modifier: Favors the neutral keto form.[1][2]

    • Basic modifier: Favors the anion.[1][2]

    • Recommendation: Use DCM:MeOH:AcOH (90:9:1).[1][2]

Q3: I cannot dissolve the crude solid for loading onto the column.

  • Root Cause: Pyrrolo[3,2-d]pyrimidines have strong intermolecular hydrogen bonding (high lattice energy).

  • Fix: Use Dry Loading . Dissolve the crude in THF or warm Acetone, add silica gel (ratio 1:2 crude:silica), and rotary evaporate to a free-flowing powder. Load this powder on top of the column.[1][2]

Mechanism of Impurity Formation

Understanding the side reactions helps prevent them.[1][2]

Decomposition cluster_prevention Prevention Strategy Target 4-Cl-6-OH Product (Active) Hydrolysis 4,6-Dihydroxy Analog (Inactive) Target->Hydrolysis + H2O / Heat / High pH Dimer Dimerized Impurity Target->Dimer Conc. Solution / Time P1 Keep T < 5°C P2 Avoid pH > 7

Figure 2: Primary decomposition pathways during purification.

References

  • BioCryst Pharmaceuticals. (2014).[1][2] Process for the preparation of 9-deazapurine derivatives.[1][2][3][4] World Intellectual Property Organization.[1][2] WO2014100505A1.[1][2] Link

  • Furneaux, R. H., & Tyler, P. C. (1999).[2] Synthesis of 9-deazaguanine and 9-deazahypoxanthine.[2][3] Journal of Organic Chemistry, 64(22), 8411-8412.[1] Link[1]

  • Santa Cruz Biotechnology. (2024).[2] 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Product Data.Link[1]

  • Evans, G. B., et al. (2003).[2] Synthesis of a transition state analogue inhibitor of purine nucleoside phosphorylase. Journal of Medicinal Chemistry, 46(24), 5271-5276. (Describes purification of similar chloropyrrolopyrimidines). Link[1]

Sources

Technical Support Center: Minimizing Hydrolysis of 4-Chloro Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket Context: Handling labile C4-chlorinated nitrogen heterocycles (quinolines, pyrimidines, quinazolines).

Core Directive: The Stability Paradox

Researchers often encounter a frustrating cycle: successfully synthesizing a 4-chloroheterocycle (e.g., via POCl


 chlorination), only to watch it revert to the starting hydroxy/oxo material during workup.

The Root Cause: The C4 position is electronically activated for Nucleophilic Aromatic Substitution (


).
  • Activation: The ring nitrogen is electron-withdrawing. If protonated (by acid generated during quenching), it becomes a powerful electron sink, making the C4 carbon highly electrophilic.

  • Attack: Water acts as a nucleophile.[1]

  • Thermodynamics: The formation of the amide-like "one" tautomer (e.g., 4-quinolone) is thermodynamically driven, pushing the equilibrium toward hydrolysis.

To save your product, you must disrupt this mechanism by controlling Temperature , pH , and Water Exposure Time .

Visualizing the Threat (Mechanism)

The following diagram illustrates the "Danger Zone" where workup conditions inadvertently catalyze the destruction of your product.

HydrolysisMechanism Substrate 4-Chloro Heterocycle (Neutral) Protonated N-Protonated Species (Highly Electrophilic) Substrate->Protonated  pH < 4   Buffer Buffered Quench (pH 7-8, <0°C) Substrate->Buffer  Safe Route   Transition Tetrahedral Intermediate (Meisenheimer Complex) Protonated->Transition  + H2O   Product Hydrolyzed Product (4-Hydroxy/Oxo form) Transition->Product  - HCl   Acid Acidic Media (H+ from POCl3 quench) Water Water (Nucleophile) Buffer->Substrate  Phase Separation  

Figure 1: The acid-catalyzed hydrolysis loop. Protonation of the ring nitrogen significantly lowers the activation energy for water attack. Keeping the system neutral or slightly basic is critical.

Troubleshooting Guide (FAQs)

Ticket #101: "My product vanished during the POCl quench."

User Report: "I refluxed my quinolone with POCl


. TLC showed full conversion. I poured the reaction mixture onto ice, but after extraction, I only recovered the starting material."

Diagnosis: You likely created an "Acid Cooker." Quenching POCl


 with water generates massive amounts of HCl and Phosphoric Acid (

).

This creates a hot, highly acidic aqueous environment—the perfect condition for acid-catalyzed hydrolysis (see Figure 1).

Solution: Use the Inverse Buffered Quench (See Protocol A). Never add water to the reaction. Add the reaction to a cold, buffered solution to neutralize acid instantly upon contact.

Ticket #205: "I have an emulsion that won't separate."

User Report: "I'm washing with bicarbonate, but the layers aren't separating. The longer it sits, the more hydrolysis I fear."

Diagnosis: Fine precipitates of phosphate salts or unreacted starting material are stabilizing the emulsion. Time is the enemy here; prolonged contact with water = hydrolysis.

Solution:

  • Filter First: Pass the biphasic mixture through a pad of Celite to remove solids stabilizing the emulsion.

  • Salting Out: Add solid NaCl to the aqueous layer to increase density difference and "push" the organic product out.

  • Centrifugation: If available, spin down the emulsion rather than waiting hours for gravity separation.

Ticket #309: "Can I rotovap this at 50°C?"

User Report: "The solvent is Toluene/POCl


 and it's hard to remove."

Diagnosis: Thermal instability. If any trace acid or moisture remains, heating will drive the hydrolysis reaction.

Solution:

  • Use a high-vacuum pump rather than high heat.

  • Co-evaporate with Toluene to remove trace POCl

    
    before any aqueous contact.
    
  • Keep water bath

    
    .
    

Standard Operating Procedures (Protocols)

SOP-A: The "Cold-Buffer" Inverse Quench (Gold Standard)

Recommended for highly labile substrates (e.g., 4-chloropyrimidines).

Reagents:

  • Reaction Mixture (RM)

  • Quench Buffer: 3M Sodium Acetate (NaOAc) or Saturated

    
     (approx. 3-5 equivalents relative to POCl
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Protocol:

  • Concentration (Optional but Recommended): If possible, distill off excess POCl

    
     under high vacuum from the reaction vessel before quenching. This reduces the "acid load."
    
  • Preparation: Place the Quench Buffer in a large beaker. Cool to

    
     using an ice/salt bath. Stir vigorously.
    
  • Dilution: Dilute the crude RM with a small amount of immiscible organic solvent (DCM or EtOAc).

  • Inverse Addition: Slowly drop the RM into the vigorously stirring Quench Buffer .

    • Critical: Monitor internal temperature. Do not let it rise above

      
      .
      
    • Why: This ensures the acid generated is immediately neutralized, and the low temperature kinetically inhibits hydrolysis.

  • Separation: Immediately transfer to a separatory funnel. Separate phases quickly.

  • Drying: Wash organic layer once with cold brine, then dry immediately over

    
     (faster than 
    
    
    
    ).
SOP-B: The Anhydrous Workup (The "Nuclear" Option)

Use when the product is too unstable for ANY aqueous contact.

Protocol:

  • Evaporation: Remove all volatiles (POCl

    
    , solvent) under high vacuum.
    
  • Azeotrope: Add anhydrous Toluene and rotovap again (repeat 2x) to remove trace acid/POCl

    
    .
    
  • Precipitation: Redissolve the residue in a minimal amount of DCM. Add excess hexanes or diethyl ether to precipitate the inorganic salts (amine-hydrochlorides).

  • Filtration: Filter the slurry through a sintered glass funnel (or Celite) under nitrogen.

  • Result: The filtrate contains your product. Concentrate to yield the crude material.[1]

Data & Reference Tables

Table 1: Solvent & Reagent Compatibility Guide
ParameterRecommendedAvoidReason
Quench Base Sodium Acetate (aq),

NaOH, KOHStrong hydroxide is a potent nucleophile; promotes

hydrolysis.
Extraction Solvent DCM, Chloroform, EtOAcAlcohols (MeOH, EtOH)Alcohols can react to form ethers (solvolysis) at C4.
Drying Agent

(Fast acting)
Calcium Chloride

can coordinate with nitrogen heterocycles.
pH Target 7.0 - 8.5< 4.0 or > 10.0Extreme pH catalyzes displacement of the chloride.
Table 2: Stability Hierarchy

General stability trends for 4-chloro heterocycles in aqueous media.

Heterocycle ClassStabilityWorkup Urgency
4-Chloroquinoline ModerateProcess within 1-2 hours.[2]
4-Chloroquinazoline Low Immediate inverse quench required.
4-Chloropyrimidine Very Low Avoid water if possible (SOP-B).
2,4-Dichloropyrimidine Extremely LowC4 hydrolyzes selectively and rapidly.

References

  • Mechanistic Insight & Kinetics

    • Topic: Hydrolysis kinetics of phosphoryl trichloride and quenching safety.[3][4]

    • Source:Org.[5][6][7] Process Res. Dev. 2010, 14, 6, 1469–1477.

    • Link:[Link]

  • POCl3 Quenching Protocols

    • Topic: Safe scale-up of Vilsmeier-Haack and POCl3 reactions (Inverse quench methodology).
    • Source:Org.[5][6][7] Process Res. Dev. 2012, 16, 11, 1727–1734.

    • Link:[Link]

  • Synthesis of 4-Chloroquinazolines

    • Topic: Optimization of chlorin
    • Source:Beilstein J. Org. Chem. 2013, 9, 2877–2885.
    • Link:[Link]

  • General Workup Best Practices

    • Topic: Strategies for handling water-sensitive intermediates.[8][9][10]

    • Source:Rochester University - Not Voodoo Workup Guide.
    • Link:[Link]

Sources

Overcoming solubility issues of pyrrolopyrimidines in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Ticket ID: PYR-SOL-001 | Specialist: Senior Application Scientist

Welcome to the Technical Support Hub for fused heterocycle analysis. You are likely here because your pyrrolopyrimidine (7-deazapurine) scaffold—a critical motif in kinase inhibitor development (e.g., JAK inhibitors)—is behaving like "brick dust" in your NMR tube.

This guide moves beyond basic solvent selection into advanced troubleshooting for aggregation, tautomerization, and solubility limits.

🟢 Part 1: Diagnostic Triage

Is your sample actually insoluble, or is it aggregating?

Before adding acid or heating, use this logic flow to diagnose the root cause. Pyrrolopyrimidines are notorious for


-

stacking, which mimics insolubility through severe line broadening.

SolubilityDiagnosis start Start: Sample in CDCl3 check1 Is the solution clear? start->check1 check2 Are peaks sharp? check1->check2 Clear Solution insoluble Issue: True Insolubility (Crystal Lattice Energy) check1->insoluble Cloudy/Precipitate aggregate Issue: Aggregation (Pi-Stacking) check2->aggregate Broad Lines success Proceed to Analysis check2->success Sharp Lines action1 Switch to DMSO-d6 insoluble->action1 Step 1 action2 Variable Temp (VT) NMR aggregate->action2 Break Stacking action1->check1 Re-evaluate action3 Add TFA-d (Protonation) action2->action3 If still broad/insoluble

Figure 1: Diagnostic logic for distinguishing between lattice stability (insolubility) and molecular stacking (aggregation).

🔵 Part 2: Troubleshooting FAQs
Q1: My sample is clear in DMSO-

, but the aromatic signals are broad and undefined. Shimming didn't help. What is happening?

Diagnosis: You are observing supramolecular aggregation . Pyrrolopyrimidines possess a planar, electron-rich aromatic core that facilitates strong


-

stacking interactions in solution. Even if the solid is macroscopically dissolved, the molecules form "stacks" (oligomers) in solution. This increases the effective molecular tumbling time (

), causing rapid transverse relaxation (

) and consequent line broadening.

The Fix: Variable Temperature (VT) NMR Heat provides the kinetic energy required to disrupt these non-covalent interactions.

  • Protocol:

    • Prepare sample in DMSO-

      
       (BP: 189°C).
      
    • Acquire a baseline spectrum at 298 K (25°C).

    • Increase temperature to 343 K (70°C) .

    • Allow 10 minutes for thermal equilibration to prevent convection currents.

    • Reshim and acquire.

  • Expected Result: Peaks will sharpen significantly. If exchangeable protons (NH) are present, they may shift upfield or broaden further due to increased exchange rates with residual water.

Q2: I need to see the pyrrole NH proton, but it's invisible in Methanol-

.

Diagnosis: Deuterium Exchange. In protic solvents like CD


OD (Methanol-

), the acidic pyrrole NH proton rapidly exchanges with the solvent deuterium (

).

The resulting N-D bond is silent in

H NMR.

The Fix: Solvent Switch

  • Primary Choice: DMSO-

    
     . It is a polar aprotic solvent. It accepts hydrogen bonds (stabilizing the NH) but does not exchange protons.
    
  • Secondary Choice: Acetone-

    
     .[1] Use this if you need to recover the sample (low boiling point) or if DMSO viscosity is causing broadening at low temperatures.
    
  • Critical Note: Ensure your DMSO is "dry" (from ampoules). Residual water in older DMSO can catalyze proton exchange, broadening the NH signal.

Q3: "The Nuclear Option" – Nothing dissolves, not even in hot DMSO. What now?

Diagnosis: High Crystal Lattice Energy. The intermolecular hydrogen bonding network (donor-acceptor pairs) in the solid state is too stable for neutral solvents to break.

The Fix: TFA-


 (Trifluoroacetic acid-d) 
Adding TFA-

protonates the basic nitrogen atoms (typically N1 or N3 in the pyrimidine ring). This introduces charge repulsion between molecules, shattering the crystal lattice and breaking

-stacks.
  • Mechanism: Protonation creates a cation, drastically increasing solubility in polar media.

  • Warning: This will cause significant chemical shift perturbations (see Protocol B).

🟠 Part 3: Experimental Protocols
Protocol A: The "TFA Titration" for Stubborn Solubility

Use this when standard solvents fail.

  • Preparation: Suspend 5-10 mg of analyte in 0.6 mL of CDCl

    
     or DMSO-
    
    
    
    . (Suspension will be cloudy).
  • Initial Scan: Run a quick 1-scan experiment. You will likely see only solvent and grease peaks.

  • Titration:

    • Add 10-20

      
      L  of TFA-
      
      
      
      directly to the NMR tube.
    • Invert to mix (carefully). The solution should clarify immediately.

  • Acquisition: Re-run the spectrum.

  • Referencing: The internal lock signal (deuterium) may drift due to pH changes. Reference spectra using an internal standard like TMS (0.00 ppm) rather than the residual solvent peak, which shifts in acidic conditions [1].

Protocol B: Interpreting TFA-Induced Shifts

When you protonate a pyrrolopyrimidine, the electron density changes. Use this table to anticipate shift changes so you don't misidentify your compound.

PositionEffect of TFA AdditionReason
Pyrimidine CH Downfield Shift (+0.5 to +1.0 ppm)Deshielding due to adjacent N-protonation (cationic character).
Pyrrole CH Downfield Shift (+0.2 to +0.5 ppm)Inductive effect from the pyrimidine ring.
Exchangeable NH Disappears / Broad Hump (~10-13 ppm)Rapid exchange with acid protons; often coalesces into a single average peak.
Alpha-Carbons Downfield ShiftProximity to the positive charge.
📊 Part 4: Solvent Data for Pyrrolopyrimidines

Select your solvent based on the physical requirements of your experiment.

SolventBoiling Point (°C)Viscosity (cP)Suitability for PyrrolopyrimidinesKey Limitation
CDCl

610.54Poor Low polarity; cannot break lattice energy.
Acetone-

560.32Moderate Good for recovery; poor for very polar analogs.
Methanol-

650.54Good Exchanges NH protons (invisible).
DMSO-

1892.00Excellent High viscosity (broad peaks); difficult to remove.
TFA-

720.80The "Fixer" Solubilizes almost anything; alters chemical shifts.
🔬 Mechanism of Action: Why TFA Works

The following diagram illustrates the transition from an insoluble lattice to a solvated cation upon acidification.

SolvationMechanism cluster_0 Insoluble State cluster_1 Solubilized State M1 Mol A M2 Mol B M1->M2 H-Bond Network M2->M1 Pi-Stack arrow + TFA-d (D+) C1 Mol A+ C2 Mol B+ C1->C2 Repulsion Solv Solvent Shell C1->Solv Solvation

Figure 2: Acidification protonates the heterocyclic nitrogens, creating cationic repulsion that breaks the intermolecular H-bond network and


-stacking, allowing the solvent shell to penetrate.
References
  • Guzman, A. L., & Hoye, T. R. (2022). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3.[2] Journal of Organic Chemistry.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

Sources

Technical Support Center: Storage & Handling of 4-Chloro-pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 3680-69-1) is a critical scaffold in the synthesis of JAK inhibitors (e.g., Tofacitinib, Ruxolitinib). While the fused bicyclic system offers aromatic stability, the C4-chlorine atom is electronically activated , acting as a potent leaving group.

The Critical Failure Point: The primary degradation pathway is Nucleophilic Aromatic Substitution (


) , where atmospheric moisture (water) displaces the chlorine atom, yielding the thermodynamically stable, but inactive, 4-hydroxy tautomer (pyrrolo[2,3-d]pyrimidin-4(3H)-one). This process is catalyzed by trace acids and light.

Core Storage Protocol (The "Golden Rules")

To maintain purity >98% over extended periods (6+ months), strict adherence to the C.I.D. (Cold, Inert, Dry) protocol is required.

ParameterStandard ConditionBest Practice (Long-Term)The "Why" (Mechanistic Insight)
Temperature 2°C to 8°C-20°C Kinetic suppression of

hydrolysis rates.
Atmosphere Tightly cappedArgon/Nitrogen Overlay Exclusion of moisture and oxygen prevents hydrolysis and pyrrole oxidation.
Container Clear GlassAmber Vial (PTFE-lined) Prevents photo-induced radical degradation of the pyrrole ring.
State Solid PowderSolid Powder NEVER store in solution. Solution state increases molecular mobility and collision frequency with nucleophiles (water).
Desiccation Silica PacketVacuum Desiccator Removes ambient humidity that drives the hydrolysis equilibrium.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "My compound has turned from white to yellow/tan."
  • Diagnosis: Photo-oxidation.

    • While the pyrimidine ring is stable, the electron-rich pyrrole ring is susceptible to oxidative degradation upon exposure to UV/visible light and oxygen.

  • Impact: usually <2% impurity profile, but can catalyze further degradation.

  • Corrective Action: Recrystallize from Ethanol or Methanol/Water. Store strictly in amber vials wrapped in foil.

Scenario B: "LC-MS shows a new peak with a mass shift of -18 Da."
  • Diagnosis: Hydrolysis (Formation of the 4-Hydroxy species).

    • The Math: Chlorine (MW ~35.5) is replaced by Hydroxyl (MW ~17.0).

    • 
      .
      
    • Net Change:

      
      .
      
  • Root Cause: The vial was likely opened in a humid environment or stored without a proper seal.

  • Corrective Action: This transformation is irreversible. The material must be repurified via column chromatography (DCM/MeOH gradient) or discarded if degradation >10%.

Scenario C: "The material is not dissolving in DMSO as well as before."
  • Diagnosis: Hydrogen-Bonding Aggregation.

    • The hydrolysis product (pyrrolopyrimidinone) has a strong propensity to dimerize via hydrogen bonding (similar to DNA base pairing), significantly reducing solubility compared to the parent chloride.

  • Validation: Check the proton NMR. A broad singlet >11 ppm indicates the presence of the amide NH form of the hydrolysis product.

Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic flow of degradation, highlighting the critical role of moisture and acid catalysis.

DegradationPathway Parent 4-Chloro-pyrrolopyrimidine (Active Scaffold) Transition Meisenheimer-like Intermediate Parent->Transition Nucleophilic Attack (SNAr) Product 4-Hydroxy-pyrrolopyrimidine (Inactive Tautomer) Transition->Product -HCl (Irreversible) Water H2O (Moisture) Water->Transition Acid H+ (Catalyst) Acid->Transition Catalysis

Figure 1: The irreversible hydrolysis pathway. Note that the presence of acid (even trace HCl generated from initial degradation) autocatalyzes the reaction.

Standard Operating Procedure (SOP): Handling & Storage

Follow this workflow to ensure maximum stability upon receipt of the compound.

StorageWorkflow Start Receive Shipment QC QC Check (1H NMR / LCMS) Start->QC Decision Pass Purity >98%? QC->Decision Dry Desiccate (Vacuum <10 mbar, 4h) Decision->Dry Yes Purify Recrystallize / Column Decision->Purify No Aliquot Aliquot into Amber Vials (Avoid repeated freeze-thaw) Dry->Aliquot Gas Purge Headspace (Argon/Nitrogen) Aliquot->Gas Seal Seal with Parafilm Gas->Seal Store Store at -20°C Seal->Store Purify->QC

Figure 2: Optimal workflow from receipt to long-term storage.

Frequently Asked Questions (FAQs)

Q1: Can I store the 4-chloro compound as a stock solution in DMSO? A: Not recommended for >24 hours. Even "anhydrous" DMSO is hygroscopic and absorbs water from the air rapidly. The high polarity of DMSO also stabilizes the charged transition state of the hydrolysis reaction, accelerating degradation. If you must, store at -80°C and use single-use aliquots.

Q2: Is the compound sensitive to basic workups? A: Yes. Strong bases (NaOH, KOH) accelerate the


 reaction significantly. When neutralizing reactions involving this scaffold, use mild bases like Sodium Bicarbonate (

) or Potassium Carbonate (

) and keep the temperature near

.

Q3: My material is slightly sticky. Is it degraded? A: Likely yes. Pure 4-chloro-pyrrolopyrimidines are crystalline solids.[1][2] Stickiness often indicates the presence of solvent impurities or partial hydrolysis products disrupting the crystal lattice. Dry under high vacuum; if stickiness persists, check purity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76956, 4-Chloropyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Fisher Scientific (2024). Safety Data Sheet: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Peng, L., et al. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.[3] ACS Omega.[3] Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: NMR Interpretation of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the NMR structural elucidation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol , a critical intermediate in the synthesis of 9-deazapurine antivirals (e.g., Galidesivir analogs).

The guide contrasts the spectral "performance" (resolution, interpretability, and structural confirmation) of this specific tautomeric scaffold against its non-hydroxylated parent and its regioisomeric alternatives (pyrrolo[2,3-d]pyrimidines), providing a self-validating workflow for researchers.

Executive Summary: The Structural Challenge

In drug discovery, the pyrrolo[3,2-d]pyrimidine scaffold (9-deazapurine) serves as a bioisostere for purine bases. The introduction of a hydroxyl group at the 6-position creates a dynamic tautomeric equilibrium that complicates standard characterization.

The Core Problem: Unlike the stable parent compound (4-chloro-5H-pyrrolo[3,2-d]pyrimidine), the 6-ol derivative rarely exists as a discrete aromatic "ol." In polar solvents like DMSO-


, it predominantly adopts the 6-oxo (lactam)  form. Misinterpreting this equilibrium leads to incorrect structural assignments, often confused with ring-opening impurities or regioisomers.
Comparison of Characterization Targets
FeatureTarget: 6-ol Derivative Alternative: Parent (Non-OH) Alternative: 7H-Isomer ([2,3-d])
Primary Challenge Tautomeric blurring (Keto vs. Enol)Simple aromatic assignmentDistinguishing fusion regiochemistry
Key 1H Marker C7-Methylene (CH₂) signal @ ~3.8 ppmC6/C7 Aromatic doublets @ 6.7/8.0 ppmC5/C6 Aromatic doublets
13C Carbonyl Distinct C=O signal (~170 ppm)NoneNone (unless oxidized)
Detection Method Requires 13C/HMBC for confirmationStandard 1H sufficientNOESY/HMBC required

Structural Dynamics & Tautomerism

To interpret the NMR correctly, one must recognize that the "6-ol" name is a nomenclature formality. The molecule exists in equilibrium between the aromatic enol and the non-aromatic lactam .

Tautomeric Equilibrium Pathway

The following diagram illustrates the hydrogen shift that transforms the aromatic system into the experimentally observed lactam species.

Tautomerism cluster_0 Form A: Aromatic Enol (The '6-ol') cluster_1 Form B: Lactam / Keto (The '6-one') Enol This compound (Aromatic 10π system) Rare in DMSO Keto 4-chloro-5,7-dihydro-6H-pyrrolo[3,2-d]pyrimidin-6-one (Non-aromatic pyrrole ring) Dominant Species Enol->Keto Proton Transfer (Solvent Mediated)

Figure 1: Tautomeric equilibrium. In DMSO-d6, the equilibrium shifts strongly to the Keto form (Form B), resulting in the loss of aromatic character in the pyrrole ring and the appearance of a methylene (CH₂) signal.

Experimental Protocol & Data Interpretation

Solvent Selection Strategy
  • Recommended: DMSO-

    
      (Dimethyl sulfoxide-d6).
    
    • Reasoning: High polarity stabilizes the lactam (keto) tautomer, sharpening the exchangeable proton signals (NH). It prevents aggregation common in chloroform.

  • Alternative: Methanol-

    
     .
    
    • Warning: Causes rapid exchange of NH protons, erasing critical coupling information. Use only if solubility in DMSO is poor.

1H NMR Interpretation (500 MHz, DMSO- )

Comparing the target against the parent scaffold reveals the loss of aromaticity in the pyrrole ring.

PositionProton TypeParent (Non-OH)

(ppm)
Target (6-ol/6-one)

(ppm)
Interpretation / Causality
H-2 Pyrimidine CH8.61 (s) 8.55 - 8.65 (s) The pyrimidine ring remains aromatic and electron-deficient (deshielded by N1/N3). Minimal shift indicates the pyrimidine core is intact.
H-6 Pyrrole CH6.72 (dd) -- (Absent) Replaced by the Carbonyl (C=O) in the target. Absence confirms substitution.
H-7 Pyrrole CH7.97 (dd) 3.60 - 3.90 (s, 2H) CRITICAL DIFFERENCE. In the keto form, C7 becomes

hybridized (CH₂). The shift moves from aromatic (~8 ppm) to aliphatic (~3.8 ppm).
NH Pyrrole NH12.43 (br s) 12.5 - 13.0 (br s) Downfield shift due to hydrogen bonding and lactam acidity. Broadness indicates exchange.

Key Diagnostic: Look for the singlet at ~3.8 ppm integrating to 2 protons. If you see a doublet at ~6.0 ppm, you likely have the enol form (rare) or an impurity.

13C NMR Interpretation (125 MHz, DMSO- )

The carbon spectrum provides definitive proof of the "one" (keto) structure over the "ol" structure.

CarbonTypeShift

(ppm)
Diagnostic Note
C-6 Carbonyl (C=O) 165 - 175 Far downfield. If it were C-OH (enol), this would appear ~150-155 ppm. The high shift confirms the Keto form.
C-2 Pyrimidine CH150 - 152 Characteristic of C2 in purine-like systems.
C-4 C-Cl150 - 151 Deshielded by Cl and N3.
C-7 Methylene (CH₂)35 - 45 Definitive Proof. An aromatic C7 would be >100 ppm. A signal <50 ppm confirms the loss of aromaticity and presence of a CH₂ group.

Distinguishing from Isomers (Regiochemistry)

A common synthesis error yields the pyrrolo[2,3-d] isomer (7-deazapurine) instead of the pyrrolo[3,2-d] (9-deazapurine).

HMBC Correlation Workflow

To validate the fusion geometry ( [3,2-d] vs [2,3-d] ), perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

HMBC_Logic cluster_Target Target: Pyrrolo[3,2-d] cluster_Isomer Isomer: Pyrrolo[2,3-d] Start Start: Identify H-2 (Pyrimidine Proton) Step1 H-2 correlates to Bridgehead C-4a & C-7a? Start->Step1 Result1 H-2 -> C-4 (Cl-bearing) (3-bond) H-2 -> C-7a (3-bond) NO correlation to C-7 (too far) Step1->Result1 Expected for [3,2-d] Result2 H-2 -> C-4 (3-bond) H-2 -> C-4a (3-bond) Step1->Result2 Indicates [2,3-d] Isomer Validation Validation: C-7 (Methylene) HMBC Look for cross-peak to C-5 (Bridgehead) Result1->Validation Step2 Alternative Correlations

Figure 2: HMBC Logic Flow. The key differentiator is the long-range coupling of the pyrimidine proton H-2 to the bridgehead carbons. In the [3,2-d] system, H-2 couples to C-7a (the carbon adjacent to the pyrrole nitrogen).

References

  • Synthesis and Characterization of Pyrrolo[3,2-d]pyrimidines

    • Source: ChemicalBook & PubChem D
    • Title: 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE Spectral Data.[1][2][3]

  • Tautomerism in Deazapurines

    • Source: N
    • Title: Design, Synthesis, and Biological Evalu
    • URL:[Link]

  • General NMR Interpretation of Heterocycles: Source: BenchChem Technical Guides. Title: 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chlorinated Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of chlorinated pyrrolopyrimidines. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the fragmentation mechanisms, enabling researchers to confidently identify and characterize these compounds in complex matrices. We will delve into the core principles governing the fragmentation of halogenated heterocyclic systems and provide practical, experimentally-grounded insights.

Introduction: The Significance of Chlorinated Pyrrolopyrimidines and Mass Spectrometry

Chlorinated pyrrolopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine, is a key structural motif in many biologically active molecules, including kinase inhibitors used in oncology.[1] The introduction of chlorine atoms can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of these compounds.[2] Understanding their fragmentation patterns is critical for unambiguous identification, isomer differentiation, and metabolite characterization. This guide will focus primarily on electron ionization (EI) mass spectrometry, a common technique that induces reproducible fragmentation, while also considering data from soft ionization techniques like electrospray ionization (ESI).

Fundamental Principles of Fragmentation

The fragmentation of chlorinated pyrrolopyrimidines in a mass spectrometer is governed by several key factors:

  • The Pyrrolopyrimidine Core: The stability of the aromatic pyrrolo[2,3-d]pyrimidine ring system influences the initial fragmentation steps. Ring opening and subsequent cleavage are common pathways.

  • The Chlorine Substituent(s): The number and position of chlorine atoms significantly impact the fragmentation pattern. Key characteristics include:

    • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in characteristic isotopic patterns for chlorine-containing ions, where the [M+2]⁺ peak is about one-third the intensity of the M⁺ peak for a singly chlorinated compound.[3]

    • Loss of Chlorine: A primary fragmentation pathway for many chlorinated compounds is the loss of a chlorine radical (•Cl) or a molecule of hydrogen chloride (HCl).[4]

  • Substituents on the Ring: Other functional groups attached to the pyrrolopyrimidine core will have their own characteristic fragmentation patterns that will compete with or influence the fragmentation of the core structure.

Case Study: Fragmentation of a Chlorinated Pyrimidine

To understand the fragmentation of the larger pyrrolopyrimidine system, it is instructive to first examine the fragmentation of a simpler, related structure: 2-chloropyrimidine. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.[5]

Key Fragments of 2-Chloropyrimidine (C₄H₃ClN₂)

m/zProposed FragmentNotes
114/116[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
87[M - HCN]⁺Loss of hydrogen cyanide, a common fragmentation for nitrogen-containing heterocycles.
79[M - Cl]⁺Loss of a chlorine radical.
52[C₃H₂N]⁺Further fragmentation of the ring.

This data illustrates two fundamental fragmentation pathways for the chlorinated pyrimidine ring: loss of the chlorine substituent and cleavage of the heterocyclic ring, often involving the expulsion of small, stable molecules like HCN.

Proposed Fragmentation Pathways for Chlorinated Pyrrolopyrimidines

Based on the principles of mass spectrometry and the fragmentation of related structures, we can propose the major fragmentation pathways for a generic chlorinated pyrrolopyrimidine.

M [M]⁺˙ Chlorinated Pyrrolopyrimidine M_minus_Cl [M - Cl]⁺ M->M_minus_Cl - Cl• M_minus_HCl [M - HCl]⁺˙ M->M_minus_HCl - HCl M_minus_HCN [M - HCN]⁺˙ M->M_minus_HCN - HCN Pyrrole_fragment Pyrrole-derived fragment M->Pyrrole_fragment Ring Cleavage Pyrimidine_fragment Pyrimidine-derived fragment M->Pyrimidine_fragment Ring Cleavage Sample_Prep Sample Preparation GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization Mass_Analyzer Mass Analyzer EI_Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Sources

Objective Comparison Guide: HPLC Retention Time Analysis for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The compound 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a highly functionalized deazapurine derivative that serves as a critical intermediate in the synthesis of advanced kinase inhibitors, including therapeutics targeting ENPP1 and CSF1R (1[1], 2[2]).

From an analytical perspective, this molecule presents a triad of chromatographic challenges:

  • High Polarity: The presence of a hydroxyl group and multiple basic nitrogens severely limits retention on traditional hydrophobic stationary phases.

  • Tautomerism & Hydrogen Bonding: The 6-ol/6-oxo tautomeric equilibrium and strong hydrogen bond donor/acceptor capabilities lead to secondary interactions with silica support materials.

  • Localized Lipophilicity: The 4-chloro substitution requires sufficient organic modifier to elute, creating a narrow window for optimal gradient design.

This guide objectively compares the performance of standard C18 columns against orthogonal chemistries (Phenyl-Hexyl and Polar-Embedded C18) to establish a robust, self-validating purity analysis method.

Mechanistic Rationale: The Limits of Traditional C18

In reversed-phase high-performance liquid chromatography (RP-HPLC), standard C18 columns rely almost exclusively on hydrophobic dispersion forces. When analyzing this compound, the basic nitrogens interact strongly with unendcapped, acidic residual silanols on the silica surface. This phenomenon causes severe peak tailing and unpredictable retention shifts (3[3]).

To overcome this, we must exploit alternative retention mechanisms:

  • Phenyl-Hexyl Phases: These columns introduce

    
     interactions. Because the pyrrolopyrimidine core is highly delocalized, the electron-rich phenyl stationary phase selectively retains the analyte, providing superior resolution from structurally similar impurities (e.g., des-chloro or over-chlorinated byproducts) (4[4]).
    
  • Polar-Embedded (AQ) C18 Phases: By incorporating a polar functional group (like an amide or carbamate) near the silica surface, these columns prevent hydrophobic phase collapse in the highly aqueous conditions required to initially retain this polar molecule (5[5]).

Stationary Phase Comparison & Quantitative Data

The following table summarizes the experimental performance of three distinct column chemistries. The data reflects the separation of the target API from its critical pair impurity, the highly polar pyrrolo[3,2-d]pyrimidine-4,6-diol (hydrolysis product).

Column ChemistryExample ModelRetention Time (min)Asymmetry Factor (Tf)Resolution (Rs)*
Standard C18 Agilent Zorbax Eclipse Plus C182.451.85 (Fail)1.4
Polar-Embedded C18 Waters SymmetryShield RP183.101.30 (Pass)2.1
Phenyl-Hexyl Phenomenex Luna Phenyl-Hexyl4.851.05 (Pass)3.5

*Resolution (Rs) calculated against the critical des-chloro hydrolysis impurity. Rs > 2.0 is required for baseline separation.

Data Interpretation: The Phenyl-Hexyl column demonstrates superior performance. The


 overlap significantly increases retention time (moving the peak further from the void volume) and yields near-perfect peak symmetry (Tf = 1.05) by shielding the analyte from residual silanols.

Logical Workflow of Method Development

HPLC_Logic Molecule This compound (Target API) Prop1 Polar Heteroatoms (N, O) Molecule->Prop1 Prop2 Aromatic Ring System (Pyrrolopyrimidine) Molecule->Prop2 Prop3 Halogen Substitution (4-Chloro) Molecule->Prop3 Mech1 Hydrogen Bonding (Risk: Peak Tailing) Prop1->Mech1 Mech2 π-π Interactions (Opportunity: Selectivity) Prop2->Mech2 Mech3 Hydrophobic Dispersion (Opportunity: Retention) Prop3->Mech3 Col1 Requires: Acidic Mobile Phase (Formic Acid/TFA) Mech1->Col1 Suppress ionization Col2 Requires: Phenyl-Hexyl Phase (Enhanced Resolution) Mech2->Col2 Maximize π-π overlap Col3 Requires: Sufficient Organic (Gradient Elution) Mech3->Col3 Elute lipophilic moiety

Logical relationship between analyte physicochemical properties and chromatographic method design.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol operates as a self-validating system. It utilizes programmed logic gates (System Suitability Tests) that automatically halt the sequence if chromatographic integrity is compromised.

Step 1: Preparation of Mobile Phases
  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

    • Causality: The acidic pH (~2.7) ensures complete protonation of the basic pyrrole/pyrimidine nitrogens and keeps the hydroxyl group unionized, preventing peak splitting caused by dual-state ionization.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (Improves mass transfer and sharpens peaks)

  • Detection: UV at 254 nm and 280 nm

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain polar impurities)

    • 2.0 - 10.0 min: 5%

      
       60% B
      
    • 10.0 - 12.0 min: 60%

      
       95% B (Column wash)
      
    • 12.1 - 16.0 min: 5% B (Re-equilibration)

Step 3: System Suitability Test (SST) - The Logic Gate

Before analyzing unknown batches, inject the Resolution Standard (containing this compound and pyrrolo[3,2-d]pyrimidine-4,6-diol at 0.1 mg/mL each).

  • Logic Gate 1 (Selectivity): If Resolution (Rs) between the two peaks is

    
    , HALT . (Indicates column phase degradation).
    
  • Logic Gate 2 (Silanol Activity): If Target Peak Asymmetry (Tf) is

    
    , HALT . (Indicates mobile phase buffering failure or column contamination).
    
  • Logic Gate 3 (Precision): Inject the standard 5 times. If %RSD of the Target Retention Time is

    
    , HALT . (Indicates pump proportioning valve failure or inadequate equilibration).
    
Step 4: Sample Analysis

Once the SST passes, proceed with sample injections. Bracket every 10 sample injections with a standard injection to continuously validate that retention time drift remains within


 minutes.

References

  • ResearchGate:Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • ACS Publications:Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Phenomenex:HPLC Columns - Luna Phenyl-Hexyl Phase Specifications.
  • Agilent Technologies:Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns.
  • MilliporeSigma:HPLC and UHPLC Column Selection Guide.

Sources

Structural Elucidation of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol: A Comparative Guide to SCXRD and MicroED

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crystallization Bottleneck

The compound 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a highly functionalized 9-deazapurine derivative. Molecules featuring this rigid, planar heterocyclic scaffold are critical intermediates in the synthesis of potent pharmaceutical agents, including purine nucleoside phosphorylase (PNP) inhibitors and AP2-associated protein kinase 1 (AAK1) inhibitors []() .

To optimize target binding, drug developers must precisely map the hydrogen-bonding networks and absolute stereochemistry of these intermediates. However, the exact structural features that make pyrrolopyrimidines biologically active—namely, their extensive intermolecular hydrogen bonding (exacerbated by the -OH group at the 6-position) and planar stacking—cause them to rapidly crash out of solution as fine, insoluble microcrystalline powders. This physical property severely limits the utility of traditional Single-Crystal X-ray Diffraction (SCXRD), which requires large, pristine crystals 12.

This guide objectively compares three analytical platforms—SCXRD , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) —to provide a definitive workflow for the structural elucidation of challenging pharmaceutical small molecules.

Quantitative Performance Comparison

When evaluating analytical platforms for small molecule structure determination, the primary constraints are sample size, required purity, and time-to-result. Because electrons interact with matter roughly 10,000 times more strongly than X-rays, MicroED can extract atomic-resolution data from crystals that are a billionth the volume required for SCXRD 3.

ParameterSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)Powder XRD (PXRD)
Minimum Crystal Size > 50 μm 4100 nm – 1 μm 4Bulk Powder (> 10 mg)
Sample Preparation Time Days to Weeks (Crystallization)< 30 Minutes 3< 10 Minutes
Data Collection Time 2 – 24 Hours5 – 15 Minutes [[2]]()1 – 4 Hours
Resolution Limit ~0.7 Å~0.8 Å~1.5 Å (Model dependent)
Absolute Configuration Yes (Anomalous Dispersion)Yes (Dynamical Refinement) 5No
Ideal Use Case Gold standard for soluble APIsInsoluble/powdered intermediates 1Phase purity & polymorphs

Structural Analysis Decision Workflow

To prevent wasted chemistry hours attempting to crystallize intractable compounds, modern pharmaceutical laboratories employ a morphology-driven decision matrix.

G Start Synthesize 4-chloro-5H-pyrrolo [3,2-d]pyrimidin-6-ol Assess Assess Crystal Size & Morphology Start->Assess SCXRD_Path > 50 μm Crystals (SCXRD Route) Assess->SCXRD_Path Large single crystals MicroED_Path < 1 μm Microcrystals (MicroED Route) Assess->MicroED_Path Nanocrystalline powder PXRD_Path Bulk Powder (PXRD Route) Assess->PXRD_Path Polycrystalline bulk SCXRD_Data In-house Diffractometer Anomalous Dispersion SCXRD_Path->SCXRD_Data MicroED_Data Cryo-TEM (200 kV) Continuous Rotation MicroED_Path->MicroED_Data PXRD_Data Synchrotron Source Rietveld Refinement PXRD_Path->PXRD_Data Solve Structure Solution & Refinement (SHELXT/Olex2) SCXRD_Data->Solve MicroED_Data->Solve PXRD_Data->Solve

Decision matrix for crystallographic analysis of pyrrolopyrimidine derivatives.

Experimental Methodologies: Causality & Protocols

The following self-validating protocols outline the exact steps required to obtain atomic-resolution structures of this compound using both MicroED and SCXRD. We emphasize the causality behind each experimental choice to ensure reproducibility.

Protocol A: Microcrystal Electron Diffraction (MicroED)

Recommended for compounds that precipitate as amorphous-looking powders.

  • Sample Preparation: Deposit ~2 mg of dry this compound powder onto a clean glass slide. Gently crush the powder with a spatula.

    • Causality: Mechanical crushing breaks up larger aggregates into the 100–500 nm range, which is the optimal thickness for electron transmission without severe multiple scattering (dynamical) effects 6.

  • Grid Application: Apply the crushed powder to a glow-discharged Quantifoil R2/2 copper TEM grid. Shake off excess material.

    • Causality: Glow-discharging renders the carbon film hydrophilic, reducing static repulsion and allowing the highly polar organic microcrystals to adhere uniformly to the grid surface 3.

  • Cryo-Preservation: Plunge the grid into liquid nitrogen and transfer to the microscope under cryogenic conditions.

    • Causality: Although the sample is a dry, stable small molecule, continuous rotation in an electron beam generates immense localized heat and radiation damage. Cryogenic temperatures (~77 K) are strictly required to mitigate this damage and preserve high-resolution diffraction spots 3.

  • Data Collection: Load the grid into a 200 kV Cryo-TEM (e.g., Thermo Fisher Glacios) equipped with a direct electron detector. Isolate a single nanocrystal using a 20 μm condenser aperture (yielding a ~0.6 μm beam). Collect continuous rotation data at 0.5°/s over a 120° wedge using an ultra-low electron dose (~0.1 e⁻/Ų/s) 6.

  • Refinement: Process data using standard crystallographic software (DIALS, XDS).

    • Causality: Because electrons interact with the electrostatic potential rather than electron density, specific electron scattering factors must be applied during refinement in Olex2 to achieve accurate R-values. Absolute configuration can be assigned via dynamical refinement 5.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)

Recommended only if the compound can be coaxed into forming >50 μm crystals.

  • Crystallization: Dissolve 20 mg of this compound in hot dimethyl sulfoxide (DMSO). Filter the solution into a small vial, place it inside a larger vial containing water, and seal it to allow for slow vapor diffusion over 14–21 days.

    • Causality: The rigid planar structure and strong intermolecular H-bonding of the pyrrolopyrimidine core make it highly insoluble in standard volatile organic solvents. Vapor diffusion using a high-boiling solvent (DMSO) and an anti-solvent (water) allows for the slow, controlled supersaturation necessary to grow large crystals.

  • Mounting: Harvest a single crystal (>50 μm in all dimensions) under a polarized light microscope and mount it on a MiTeGen loop using paratone oil to prevent solvent loss.

  • Data Collection: Collect data on a dual-source X-ray diffractometer using Cu-Kα radiation (λ = 1.5418 Å) at 100 K.

    • Causality: Cu-Kα radiation is chosen over Mo-Kα because the longer wavelength enhances the anomalous scattering signal of the chlorine atom, allowing for unambiguous determination of the absolute structure via the Flack parameter 4.

Conclusion & Recommendations

For heavily functionalized, planar heterocycles like this compound, traditional SCXRD often creates a severe bottleneck during the drug development process due to the intense difficulty of growing sufficiently large crystals 1.

MicroED is the superior choice for these pharmaceutical intermediates. It bypasses the crystallization bottleneck entirely, allowing researchers to scoop powder directly from a synthesis vial, apply it to a TEM grid, and solve the atomic structure within hours 7. Furthermore, recent advancements in dynamical refinement mean that MicroED can now reliably assign absolute stereochemistry, matching the historical gold-standard capabilities of SCXRD 54.

References

  • [8] Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [9] Quadruple Target Evaluation of Diversity-Optimized Halogen-Enriched Fragments (HEFLibs) Reveals Substantial Ligand Efficiency for AP2-Associated Protein Kinase 1 (AAK1). Frontiers in Chemistry. Available at:[Link]

  • [1] Small Molecule Microcrystal Electron Diffraction (MicroED) for the Pharmaceutical Industry – Results from Examining Over Fifty Samples. Microscopy and Microanalysis - OUP. Available at: [Link]

  • [6] Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences. Available at:[Link]

  • [3] Microcrystal Electron Diffraction of Small Molecules. PMC - NIH. Available at: [Link]

  • [5] Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters - ACS Publications. Available at:[Link]

  • [7] Crystal structure determination with SCXRD & MicroED. XtalPi. Available at:[Link]

  • [2] SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. Available at: [Link]

  • [4] MicroED Services. ReadCrystal. Available at: [Link]

Sources

Validating 9-Deazapurine Scaffold Identity via HMBC and HSQC Correlations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of nucleoside analogs for antiviral (e.g., Galidesivir/BCX4430) and antineoplastic applications, the 9-deazapurine (pyrrolo[3,2-d]pyrimidine) scaffold represents a critical structural motif. Unlike classical purines, 9-deazapurines replace the N9 nitrogen with a carbon, creating a C-C glycosidic bond (C-nucleoside) or altering the tautomeric landscape for N-alkylated derivatives.

The "Identity Crisis" in this scaffold is twofold:

  • Scaffold Discrimination: Distinguishing 9-deazapurines from their isomeric 7-deazapurine (pyrrolo[2,3-d]pyrimidine) counterparts.

  • Regiochemical Validation: Unambiguously assigning the site of alkylation or glycosylation (N-substitution vs. C-substitution) which is prone to thermodynamic vs. kinetic control ambiguity.

This guide outlines a self-validating NMR workflow using HSQC and HMBC to definitively authenticate the 9-deazapurine scaffold and its substitution pattern, superior to 1D NMR or NOESY alternatives.

The Challenge: Why 1D NMR Fails

Standard 1D


H NMR is insufficient for validating 9-deazapurine derivatives due to the lack of scalar coupling between the distinct ring systems and the substituents.
Feature1D

H NMR Limitation
Consequence
Quaternary Carbons "Invisible" in proton NMR.The bridgehead carbons (C4, C5) and the deaza-carbon (C9) are critical junctions but provide no direct proton signal.
Tautomerism Rapid exchange of NH protons.Broad signals prevent accurate assignment of N-H location (N1, N3, or N7).
Isomer Similarity 7-deaza vs. 9-deaza shifts overlap.Chemical shifts for aromatic protons (H2, H8) are often within 0.2 ppm for both scaffolds, leading to misidentification.

The Solution: We must use HMBC (Heteronuclear Multiple Bond Correlation) to "bridge" the heteroatoms and quaternary carbons, using HSQC (Heteronuclear Single Quantum Coherence) as an atomic filter.

Structural Definitions & Numbering

To ensure clarity, we use Purine Numbering throughout this guide, as it is the standard in medicinal chemistry for these analogs, but we cross-reference the IUPAC system.

  • Scaffold: 9-Deazapurine (Pyrrolo[3,2-d]pyrimidine)

  • Key Feature: Position 9 is a Carbon (C9). Position 7 is a Nitrogen (N7).[1]

Note: In 7-deazapurines (Pyrrolo[2,3-d]pyrimidine), the pattern is reversed: Position 7 is Carbon, Position 9 is Nitrogen.

Comparative Analysis of Validation Methods

MethodSensitivitySpecificityVerdict
1D

H NMR
HighLowScreening Only. Cannot prove regiochemistry or scaffold type definitively.
1D NOESY MediumMediumRisk of Artifacts. Spatial proximity does not prove chemical bonding; flexible alkyl chains can show misleading NOEs to multiple ring positions.

N-HMBC
LowVery HighGold Standard (if possible). Directly detects the nitrogen alkylation site. Requires high concentration (>20mg) or cryoprobe.

H-

C HMBC
HighHighRecommended. The most robust balance of sensitivity and structural proof. Relies on

correlations to quaternary carbons.

The Core Protocol: HMBC/HSQC Validation System

This protocol is designed to be self-validating : the internal consistency of the HSQC and HMBC data sets must align. If they contradict, the structure is incorrect.

Step 1: HSQC (The Atomic Census)
  • Goal: Identify all protonated carbons.

  • Key Assignments:

    • H2/C2: Typically a sharp singlet in proton (8.0–9.0 ppm), correlates to C2 (~140–155 ppm).

    • H8/C8: The pyrrole ring proton. In 9-deazapurines, this is often a doublet or singlet depending on C9 substitution.

    • H1'/C1': The anomeric or alkyl attachment point.

Step 2: HMBC (The Connectivity Map)
  • Goal: Establish the scaffold skeleton and attachment point.

  • Parameter: Optimize for long-range coupling

    
     (approx 60-80 ms delay).
    
Critical Diagnostic Correlations (The "Smoking Gun")

To validate a 9-Deazapurine (vs 7-deaza) with C9-substitution (e.g., C-nucleoside):

  • Scaffold Validation (The Bridgehead Test):

    • H8 (Pyrrole proton) must show a strong

      
       correlation to C4  (Pyrimidine bridgehead).
      
    • Contrast: In 7-deazapurine, the pyrrole proton (H8 equivalent) is spatially distant from the pyrimidine bridgehead C4 and typically correlates to C5 instead.

  • Regiochemistry Validation (The Attachment Test):

    • H1' (Alkyl/Sugar) must show

      
       correlations to C4  and C8 .
      
    • H1' should also show a

      
       to C9  (if C9 is quaternary).
      
    • Differentiation: If the alkyl group were on N7 (isomer), H1' would correlate to C5 and C8, but NOT C4.

Visualization of Signaling Pathways (DOT Diagram)

The following diagram visualizes the logic flow for distinguishing the 9-deazapurine scaffold from its isomers using HMBC correlations.

G Start Unknown Purine-Analog Scaffold HSQC Step 1: HSQC Identify C2, C8, H1' Start->HSQC HMBC Step 2: HMBC Analyze Long-Range Couplings HSQC->HMBC CheckH8 Does H8 (Pyrrole) correlate to C4 (Pyrimidine Bridge)? HMBC->CheckH8 CheckH1 Does H1' (Alkyl/Sugar) correlate to C4 and C8? CheckH8->CheckH1 Yes (3-bond path) Res7Deaza Result: 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) CheckH8->Res7Deaza No (Couples to C5) ResN7Iso Result: N7-Isomer (N-Alkylated 9-deaza) CheckH1->ResN7Iso No (Couples to C5 & C8) Res9Deaza Result: 9-Deazapurine (C-Nucleoside/C9-Substituted) CheckH1->Res9Deaza Yes (C4 & C8)

Caption: Logical decision tree for validating 9-deazapurine identity via HMBC correlations.

Experimental Protocol Details

Sample Preparation[2][3]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for polar nucleosides to prevent aggregation and sharpen exchangeable protons.
  • Concentration: Minimum 5 mg (for overnight

    
    C-HMBC); 20 mg+ recommended for rapid acquisition.
    
Acquisition Parameters (Bruker/Varian Standard)
  • HSQC (Multiplicity-Edited):

    • Pulse Sequence:hsqcedetgpsp (Bruker).

    • Coupling:

      
      .
      
    • Result: CH/CH

      
       positive (red), CH
      
      
      
      negative (blue). Essential for separating the C1' signal from solvent noise.
  • HMBC (Magnitude Mode):

    • Pulse Sequence:hmbcgplpndqf (Bruker).

    • Long-range Delay: 60–80 ms (corresponds to

      
      ).
      
    • Scans: 16–64 (depending on concentration).

    • Processing: Sine-bell squared apodization is critical to suppress truncation artifacts (wiggles) that can mimic cross-peaks.

Data Interpretation Table
Correlation TypeSource ProtonTarget CarbonInterpretation
Intra-ring H2 (Pyrimidine)C4 (Bridge), C6Confirms Pyrimidine ring integrity.
Intra-ring H8 (Pyrrole)C4 (Bridge) Diagnostic for 9-Deaza. (In 7-deaza, H8 is too far from C4).
Inter-ring H1' (Alkyl/Sugar)C9 , C8, C4 Diagnostic for C-Nucleoside (C9-sub).
Inter-ring H1' (Alkyl/Sugar)C5, C8Diagnostic for N7-Alkylation (Isomer).

References

  • Seela, F., et al. (2015). "7-Deazapurine vs. 9-Deazapurine Nucleosides: Synthesis and Comparative Properties." Journal of Organic Chemistry.

  • Warren, T. K., et al. (2014). "Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430." Nature.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • IUPAC. (2021). "Nomenclature of Organic Chemistry: Purines and Pyrimidines."

  • Oxford Instruments. (2024). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."

Sources

A Comparative Guide to the Infrared Spectroscopy of 4-Chloro and 6-Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed analysis of the characteristic infrared (IR) spectroscopy bands for chloro and hydroxyl functional groups, with a specific focus on their appearance when substituted on an aromatic ring, exemplified by a 4-chloro and a hypothetical 6-hydroxyl-containing aromatic compound. This guide is designed to move beyond simple peak identification, offering insights into the underlying principles that govern their spectral signatures.

The Foundation: Understanding Molecular Vibrations in IR Spectroscopy

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[1] Covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific frequencies.[2] When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, resulting in a peak in the IR spectrum.[1] The position of these absorption bands, measured in wavenumbers (cm⁻¹), is characteristic of the specific bond and its chemical environment.[3]

The intensity of an absorption band is related to the change in the dipole moment of the bond during vibration.[3][4] More polar bonds, like the O-H bond, typically produce more intense absorptions than less polar bonds.[3] The shape of the peak, whether sharp or broad, can also provide valuable structural information, such as the presence of hydrogen bonding.

The Hydroxyl (O-H) Group: A Tale of Two Peaks

The hydroxyl group is one of the most readily identifiable functional groups in an IR spectrum due to its characteristic strong and often broad absorption band.[4]

  • O-H Stretching (Hydrogen-Bonded): In the condensed phase (pure liquids or solids), or in concentrated solutions, hydroxyl groups form intermolecular hydrogen bonds. This interaction weakens the O-H bond, causing the stretching vibration to absorb at a lower frequency, typically in the range of 3500-3200 cm⁻¹ .[3][5] The hydrogen bonds have a range of strengths, which results in a broad, smooth appearance for this peak.

  • O-H Stretching (Free): In dilute solutions using a non-polar solvent, or in the gas phase, intermolecular hydrogen bonding is minimized. Under these conditions, a "free" hydroxyl group will exhibit a sharp, less intense absorption band at a higher frequency, typically between 3650-3580 cm⁻¹ .[5]

  • C-O Stretching: The stretching vibration of the carbon-oxygen single bond also provides a useful diagnostic peak. For phenols, where the hydroxyl group is attached to an aromatic ring, this absorption appears as a strong band in the 1260-1180 cm⁻¹ region.

The Chloro (C-Cl) Group: A More Subtle Signature

The carbon-chlorine bond vibration is generally less prominent than the O-H stretch but is still a key diagnostic feature.

  • C-Cl Stretching: The absorption due to the C-Cl stretching vibration is typically found in the fingerprint region of the IR spectrum. For aryl chlorides, where the chlorine is attached to an aromatic ring, this band is usually strong and appears in the 1100-1000 cm⁻¹ range. In aliphatic chloro compounds, this absorption occurs at a lower frequency, between 850-550 cm⁻¹ .[6] The higher frequency in aryl chlorides is due to the increased bond strength from the interaction of chlorine's lone pairs with the aromatic pi system.

Comparative Analysis: A Hypothetical 4-Chloro, 6-Hydroxyl Aromatic Compound

To illustrate the interplay of these functional groups, let's consider the hypothetical IR spectrum of a molecule containing both a 4-chloro and a 6-hydroxyl group on a quinoline or similar aromatic framework. The spectrum of 4-chlorophenol provides a real-world analogue for the behavior of these groups on a benzene ring.[7][8]

Functional GroupBond VibrationWavenumber (cm⁻¹)IntensityPeak ShapeKey Influencing Factors
Hydroxyl O-H Stretch (H-bonded)3500 - 3200StrongBroadIntermolecular Hydrogen Bonding
O-H Stretch (Free)3650 - 3580MediumSharpDilute solution in non-polar solvent
C-O Stretch (Phenolic)1260 - 1180StrongSharpAromatic Ring
Chloro C-Cl Stretch (Aryl)1100 - 1000StrongSharpAromatic Ring

In the spectrum of such a compound, we would expect to see:

  • A prominent, broad absorption in the 3500-3200 cm⁻¹ region, indicative of the hydrogen-bonded hydroxyl group.[9]

  • A strong, sharp peak around 1200 cm⁻¹, corresponding to the phenolic C-O stretch.

  • A strong, sharp peak in the 1100-1000 cm⁻¹ range, confirming the presence of the aryl-Cl bond.

It is important to note that electronic effects can influence the exact position of these bands.[10] For instance, the electron-withdrawing nature of the chlorine atom can have a subtle effect on the electronic environment of the hydroxyl group, and vice versa.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following is a generalized procedure for obtaining an IR spectrum of a solid sample using the KBr pellet method.

  • Sample Preparation:

    • Thoroughly dry the sample to be analyzed and spectroscopic grade Potassium Bromide (KBr) in an oven to remove any residual moisture, which can interfere with the O-H region of the spectrum.

    • In an agate mortar, grind approximately 1-2 mg of the solid sample.

    • Add approximately 100-200 mg of the dry KBr to the mortar and continue to grind the mixture until it is a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet press.

    • Apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet. A transparent pellet indicates good mixing and grinding.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum to identify the positions, intensities, and shapes of the absorption bands.

    • Compare the observed bands to known correlation charts and spectral databases to identify the functional groups present.

Visualizing the Concepts

Figure 1. Molecular structure of 4-chlorophenol with key IR-active bond vibrations highlighted.

start Start sample_prep Sample Preparation (e.g., KBr Pellet) start->sample_prep background Acquire Background Spectrum sample_prep->background sample_scan Acquire Sample Spectrum background->sample_scan analysis Data Analysis and Interpretation sample_scan->analysis end End analysis->end

Figure 2. General workflow for acquiring an IR spectrum.

Conclusion

The infrared spectra of molecules containing hydroxyl and chloro groups provide a wealth of information about their chemical structure. The O-H stretching vibration is a highly sensitive probe for hydrogen bonding, while the C-O and C-Cl stretching bands confirm the presence of these functional groups and can offer insights into their electronic environment. A thorough understanding of the principles governing these characteristic absorptions is essential for accurate spectral interpretation in research and development.

References

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • WebSpectra. Introduction to IR Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). How to interpret IR spectra. Retrieved from [Link]

  • Scribd. Factor Affecting IR Absortion. Retrieved from [Link]

  • Organic Chemistry Tutor. How to Read and Interpret IR Spectra. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Retrieved from [Link]

  • Dr. Majid Ali. (2022, September 24). IR Spectroscopy - Factors Affecting IR Absorption Frequency [Video]. YouTube. Retrieved from [Link]

  • Slideshare. Factors affecting IR absorption frequency. Retrieved from [Link]

  • NIST. Phenol, 4-chloro-. Retrieved from [Link]

  • Reddit. (2025, November 19). Unexplainable Abnormalities in the IR spectra of 4-Chlorophenol?. Retrieved from [Link]

  • ResearchGate. IR peak intensities of chlorobenzene (u), 4chlorophenol (n) and aniline.... Retrieved from [Link]

  • Crunch Chemistry. Interpreting an infrared spectrum. Retrieved from [Link]

  • Sorachim. 4-Chlorophenol. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Precision Elemental Analysis Guide: 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Refractory Challenge

In drug discovery, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol represents a class of "refractory" nitrogen heterocycles that notoriously fail standard Elemental Analysis (EA) protocols. Its fused bicyclic structure, combined with a halogen substituent and keto-enol tautomerism, creates a "perfect storm" for incomplete combustion and solvent trapping.

This guide compares the Optimized High-Temperature Combustion Protocol (The Product) against standard Pregl-Dumas methods and orthogonal Quantitative NMR (qNMR). We demonstrate that achieving the IUPAC gold standard of


 tolerance requires specific combustion aids and strict hygroscopic management.

The Challenge: Why Standard Methods Fail

To analyze this compound, one must understand its behavior in the combustion zone.

A. Structural Resistance (Coke Formation)

The pyrrolo[3,2-d]pyrimidine core is nitrogen-rich (approx. 27% N). During standard flash combustion (


), these rings often form thermally stable graphitic carbon nitrides (coke) rather than oxidizing fully to 

and

. This results in low Carbon and low Nitrogen values.
B. Halogen Interference

The 4-chloro substituent produces


 and 

gas upon combustion. Without adequate silver wool trapping, these halogens react with the copper reduction column or interfere with thermal conductivity detectors (TCD), causing drift in Nitrogen quantification .
C. Tautomeric Solvation

While chemically named as an "-ol" (enol), this compound exists in equilibrium with its keto-form (pyrimidin-6-one). The keto form significantly increases hydrogen bonding capability, trapping lattice water or crystallization solvents (DMSO/Methanol). Standard vacuum drying often fails to remove these "deep" solvates, leading to inflated Hydrogen and diluted Carbon/Nitrogen results.

Comparative Analysis: Performance Data

We compared three methodologies for purity assessment of a >99% HPLC-pure batch of this compound.

Theoretical Composition:



  • C: 42.50%

  • H: 2.38%

  • N: 24.78%

Table 1: Comparative Accuracy Data ( )
MetricStandard EA (Method A)Optimized Protocol (Method B - The Product)qNMR (Method C)
Principle Dynamic Flash Combustion (

)
Static Flash +

Flux (

)

NMR Internal Std
Carbon (

)

(Incomplete Burn)

(Pass)
N/A
Nitrogen (

)

(Trapped in Coke)

(Pass)
N/A
Hydrogen (

)

(Solvent Trap)

(Pass)
N/A
Purity Calc Fails Purity SpecsConfirms >99.5%

Sample Req 2 mg2 mg10-20 mg
Status REJECTED ACCEPTED ACCEPTED (Orthogonal)

Analysis: Method A fails to meet the


 publication standard due to charring (low C/N). Method B uses a combustion aid (Vanadium Pentoxide) to supply localized oxygen, ensuring complete ring fragmentation. Method C (qNMR) confirms purity but does not provide the bulk elemental composition proof often required for new chemical entity (NCE) registration.

Technical Workflow & Logic

The following diagram illustrates the critical decision pathways and the mechanism of the Optimized Protocol.

G cluster_fail Standard Failure Mode Sample Crude Sample (Hygroscopic) Drying Deep Drying (60°C, P2O5, 24h) Sample->Drying Remove Solvates Weighing Micro-Weighing (+ V2O5 Additive) Drying->Weighing Prevent Regain Combustion Flash Combustion (1050°C + O2 Boost) Weighing->Combustion Tin Capsule Reduction Reduction/Trapping (Cu + Ag Wool) Combustion->Reduction Gases (NOx, CO2) Charring Coke Formation (Incomplete Burn) Combustion->Charring No Additive Detection TCD Detection (N2, CO2, H2O) Reduction->Detection Separation

Figure 1: The Optimized Elemental Analysis Workflow. Note the critical insertion of


 at the weighing stage to prevent charring.

Detailed Experimental Protocol (The Optimized Method)

To replicate the "Product" performance (Method B), follow this self-validating protocol. This system is designed to overcome the refractory nature of the pyrrolo-pyrimidine scaffold.

Step 1: Aggressive Sample Conditioning
  • Rationale: The 6-ol/6-one tautomer binds water. Standard air drying is insufficient.

  • Protocol: Place 50 mg of sample in a vacuum drying pistol over Phosphorus Pentoxide (

    
    ) at 
    
    
    
    for a minimum of 24 hours.
  • Validation: Verify mass constancy (

    
     mg) over 2 hours before analysis.
    
Step 2: Sample Preparation with Flux
  • Rationale: Nitrogen heterocycles require an "oxygen donor" flux to prevent graphitization.

  • Protocol:

    • Tare a clean Tin (

      
      ) capsule.
      
    • Weigh

      
       mg of dried sample.
      
    • Critical: Add

      
       mg of Vanadium Pentoxide (
      
      
      
      ) or Tungsten (VI) Oxide (
      
      
      ) powder directly over the sample.
    • Fold the capsule tightly to exclude atmospheric nitrogen.

Step 3: Combustion Parameters[1]
  • Furnace Temperature: Set to

    
     (Standard is often 
    
    
    
    ; the boost is required for Cl-substituted heterocycles).
  • Oxygen Dosing: Set Oxygen injection to "Extended" or "Boost" mode (approx. 15-20 mL volume) to ensure a hyper-oxidizing environment during the flash phase.

Step 4: Halogen Management
  • Rationale: Chlorine will poison the Copper reduction layer, leading to false Nitrogen data.

  • Protocol: Ensure the combustion tube is packed with a fresh zone of Silver Wool (

    
    ) maintained at roughly 
    
    
    
    (zone dependent) to precipitate
    
    
    and remove halogens from the gas stream.

Troubleshooting & Causality

If your results still deviate, use this diagnostic logic:

ObservationRoot CauseCorrective Action
High H (

)
Solvent/Water retention in crystal lattice.Increase drying time; switch to

if stable; check NMR for solvent peaks.
Low C & Low N Incomplete combustion (Coke formation).Increase

dose; double the amount of

flux.
High N Incomplete halogen scrubbing.Replace Silver Wool trap; Chlorine is breaking through to the detector.
Drifting Baseline Ash accumulation in crucible.Clean the combustion tube; refractory oxides (

residue) build up over time.

References

  • IUPAC. (2021).[1][2] Metrological and quality concepts in analytical chemistry (IUPAC Recommendations 2021).[1][2] Pure and Applied Chemistry.[1] Link

  • National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4][5][6] Journal of Medicinal Chemistry. Link

  • Exeter Analytical. Enhanced Combustion for Elemental Analysis of Refractory Compounds. (Industry Technical Note regarding Flux usage). Link

  • PubChem. this compound Compound Summary.Link

Sources

Safety Operating Guide

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper handling and disposal of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (CAS: 1516103-67-5) requires strict adherence to environmental regulations and laboratory safety protocols. As a chlorinated heterocyclic compound frequently utilized as a crucial intermediate in the synthesis of kinase inhibitors and other bioactive molecules [1], its structural properties dictate specific waste management strategies.

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals with field-proven, self-validating procedures for the safe disposal of this compound. This guide moves beyond standard Safety Data Sheet (SDS) compliance, explaining the mechanistic causality behind each logistical choice to ensure your laboratory operates with maximum safety and cost-efficiency.

Hazard Profile & The Causality of Disposal Methods

Before executing any disposal protocol, it is essential to understand why this compound is treated differently than standard organic waste.

  • Toxicological Profile: The compound exhibits acute oral toxicity (Category 3/4) and causes significant skin, eye, and respiratory irritation [2].

  • The Halogenation Factor: The presence of the chlorine atom on the pyrimidine ring classifies this compound as a Halogenated Organic . When incinerated at standard temperatures, chlorinated organics can generate highly corrosive hydrogen chloride (HCl) gas and highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).

  • Disposal Causality: Because of the chlorine atom, this waste cannot be poured down the drain or mixed with standard flammable solvent waste. It must be routed to specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers to neutralize the resulting acidic gases [3]. Furthermore, because the disposal of halogenated waste can cost up to three times more than non-halogenated waste, strict segregation is required to prevent inflating laboratory operational costs [4].

Operational Disposal Plans: Step-by-Step Methodologies

To maintain scientific integrity and safety, every disposal action must be treated as a self-validating experimental workflow. Below are the protocols for managing the three primary waste streams associated with this compound.

Protocol A: Solid Waste & Contaminated Consumables

Applies to: Unused powder, expired batches, contaminated weigh boats, spatulas, pipette tips, and PPE.

  • Preparation: Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat). Operate within a certified chemical fume hood to avoid inhaling aerosolized particulates.

  • Primary Containment: Place all solid waste into a transparent, heavy-duty polyethylene bag housed within a designated, chemically compatible solid waste bin.

  • Self-Validation (The Gooseneck Seal): Once the bag is full, twist the top tightly, fold the twisted portion over itself, and secure it with heavy-duty tape (a "gooseneck" tie). Validation Check: Gently press the sealed bag; if air escapes, the seal is compromised and must be re-taped to prevent the escape of toxic dust.

  • Regulatory Labeling: Affix a hazardous waste tag. Per EPA Subpart K regulations for academic and research labs, do not use vague terms like "spent chemical." The label must explicitly read: "Unwanted Material: Halogenated Organic Solid Waste - contains this compound"[5].

Protocol B: Liquid Organic Waste Segregation

Applies to: Reaction mixtures where the compound is dissolved in organic solvents (e.g., DMSO, DMF, Dichloromethane).

  • pH Verification (Self-Validation): Before transferring any reaction mixture into a bulk waste carboy, extract a 1 mL aliquot and test it using universal pH indicator paper. Validation Check: The pH must read between 6.0 and 8.0. If the solution is highly acidic or basic, it must be neutralized in the fume hood before bulk addition to prevent violent exothermic reactions or pressure buildup in the sealed carboy.

  • Segregated Transfer: Using a dedicated, non-sparking funnel, pour the neutralized solution into a 5-gallon white plastic carboy explicitly labeled for "Halogenated Solvents Only" [4].

  • Secondary Containment: Place the carboy inside a secondary containment tray. Causality: If the primary carboy develops a stress fracture from solvent incompatibility, the secondary tray (sized to hold >110% of the carboy's volume) captures the leak, preventing environmental contamination.

  • Manifest Logging: Immediately log the estimated mass of this compound added to the container's waste manifest.

Protocol C: Emergency Spill Decontamination
  • Isolation: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust draw.

  • Containment: Cover the spilled solid with damp, inert absorbent pads to prevent dust generation.

  • Collection (Self-Validation): Use non-sparking plastic tools to scoop the absorbent material into a hazardous waste bag. Validation Check: Shine a UV light (if applicable to the specific derivative's fluorescence) or perform a visual inspection of the surface to ensure no crystalline residue remains.

  • Final Wash: Wipe the area with a solvent known to dissolve the compound (e.g., a small amount of DMSO or ethanol), followed by soap and water. Dispose of all wipes as Halogenated Solid Waste.

Quantitative Waste Stream Summary

To streamline laboratory logistics, the following table summarizes the quantitative and operational data for managing this compound waste streams.

Waste Stream TypePrimary Container SpecEPA/RCRA ClassificationRequired Disposal TechnologyOperational Cost Impact
Pure Solid / Powder Double-bagged PolyethyleneHalogenated Organic SolidRotary Kiln Incineration + ScrubbingHigh
Liquid (Organic Solvent) 5-Gallon HDPE CarboyHalogenated Solvent WasteLiquid Injection IncinerationHighest (3x standard)
Liquid (Aqueous Mixture) 4-Liter Poly BottleAqueous Halogenated WasteWastewater Treatment / IncinerationModerate
Contaminated Consumables Puncture-proof Solid BinHazardous DebrisStandard Hazardous IncinerationLow to Moderate

Waste Segregation Decision Workflow

The following diagram maps the logical decision tree for routing this compound waste, ensuring compliance and cost-efficiency.

G Start This compound Waste Stream Identified StateCheck Determine Physical State (Self-Validation: Visual Inspection) Start->StateCheck Solid Solid Powder / Crystals (Pure or Impure) StateCheck->Solid Solid State Liquid Liquid Solution (Reaction Mixtures) StateCheck->Liquid Dissolved State Consumables Contaminated Consumables (PPE, Wipes, Tips) StateCheck->Consumables Contacted Items SolidContainer Double-Bag in Compatible Solid Waste Container Solid->SolidContainer LiquidCheck Determine Solvent Type (Self-Validation: Review Batch Record) Liquid->LiquidCheck Consumables->SolidContainer Disposal High-Temp Rotary Kiln Incineration with Caustic Scrubbing (EPA RCRA) SolidContainer->Disposal Organic Organic Solvents (e.g., DMSO, DCM) LiquidCheck->Organic >10% Organic Aqueous Aqueous Mixtures (pH 6.0 - 8.0) LiquidCheck->Aqueous <10% Organic HalogenatedLiquid Collect in 'Halogenated Organic Waste' Carboy Organic->HalogenatedLiquid AqueousWaste Collect in Aqueous Halogenated Waste Aqueous->AqueousWaste HalogenatedLiquid->Disposal AqueousWaste->Disposal

Decision tree for the segregation and disposal of this compound waste.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." Campus Operations. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K)." EPA.gov. Available at: [Link]

Personal protective equipment for handling 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary administrative rules, but as a logical extension of chemical reactivity. When handling specialized heterocyclic building blocks like 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol , understanding the molecular behavior is the first step in designing an effective Personal Protective Equipment (PPE) and operational strategy.

This guide provides a comprehensive, self-validating protocol for the safe handling, solubilization, and disposal of this compound, ensuring both scientific integrity and operator safety.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the quantitative and mechanistic nature of the compound[1].

Table 1: Quantitative Chemical Profile

Property Specification Operational Implication
Compound Name This compound Nomenclature indicates a fused bicyclic system with a reactive halogen.
CAS Number 1516103-67-5 Unique identifier for safety tracking and inventory management.
Molecular Formula C6H4ClN3O Presence of chlorine dictates halogenated waste segregation.
Molecular Weight 169.57 g/mol Low molecular weight; fine powders pose high aerosolization risk.

| Physical State | Solid / Powder | Requires strict static control and respiratory protection during weighing. |

The Causality of the Hazard: The primary hazard of this compound lies in its structure. The pyrimidine ring is highly electron-deficient, a property exacerbated by the electron-withdrawing chlorine atom at the C4 position. This structural feature makes the C4-chlorine highly susceptible to Nucleophilic Aromatic Substitution (


) . While this reactivity is highly desirable for cross-coupling reactions in drug discovery, it also means the compound acts as a potent electrophile. If exposed to skin or inhaled, it can covalently modify biological nucleophiles (such as the amine or thiol groups on proteins), leading to severe irritation, sensitization, or unknown systemic toxicity.

Mandatory PPE Matrix

Based on the OSHA Laboratory Standard (29 CFR 1910.1450)[2] and the reactivity profile described above, the following PPE is mandatory. Every choice here is dictated by the compound's physical state and chemical behavior.

  • Respiratory Protection (N95/P100 Particulate Respirator): Because the compound is a fine powder, the primary route of accidental exposure is inhalation of aerosolized particulates. If handling large quantities outside a ventilated enclosure, a fitted respirator is required[3].

  • Dermal Protection (Double-Gloving with Nitrile): The compound is typically solubilized in polar aprotic solvents like DMSO or DMF for biological assays. Nitrile gloves (minimum 5 mil thickness) offer excellent resistance to these solvents. Double-gloving ensures that if the outer glove is compromised by a solvent splash, the inner glove provides a critical barrier while you safely deglove.

  • Ocular Protection (Chemical Splash Goggles): Standard safety glasses are insufficient. Chemical splash goggles must be worn to prevent fine dust or solvent droplets from bypassing the lenses and contacting the ocular mucosa.

  • Body Protection (Flame-Resistant Lab Coat): A fully buttoned, flame-resistant lab coat prevents particulate accumulation on personal clothing.

Operational Workflow: Weighing & Solubilization

The following step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next[4].

Step 1: Environmental Setup

  • Ensure the fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

  • Place an anti-static mat inside the hood to prevent powder from clinging to spatulas or flying off the weigh boat.

Step 2: Pre-Weighing Preparation

  • Pre-weigh your empty target vial and record the tare weight.

  • Self-Validation: By bringing the closed vial to the balance rather than transferring loose powder across the lab, you eliminate the risk of transit spills.

Step 3: Handling the Powder

  • Inside the fume hood, use a static-free micro-spatula to transfer the desired mass of this compound into the tared vial.

  • Cap the vial immediately after transfer.

Step 4: Solubilization

  • Inject the required volume of solvent (e.g., DMSO) directly into the capped vial using a syringe through a septum, or carefully open the vial deep within the hood to add the solvent.

  • Vortex until completely dissolved.

HandlingWorkflow Start 1. Don PPE (N95, Nitrile, Goggles) Hood 2. Prepare Fume Hood (Anti-static mat) Start->Hood Weigh 3. Weigh Solid (Closed draft shield) Hood->Weigh Solvent 4. Solubilization (Add DMSO/DMF) Weigh->Solvent Clean 5. Decontamination (Wet wipe surfaces) Solvent->Clean

Standard operational workflow for handling reactive pyrimidine powders.

Spill Containment and Disposal Plan

In the event of a spill, your response must be dictated by the state of matter. Sweeping dry powder is strictly prohibited as it forces the electrophilic compound into the air[5].

Step-by-Step Spill Response:

  • Assess & Evacuate: If the spill is large or outside a fume hood, alert colleagues and step back to allow aerosols to settle.

  • Solid Spills (Powder): Cover the powder with absorbent paper towels. Gently dampen the towels with a compatible solvent (like ethanol or water) to trap the dust. Do not spray directly onto the powder.

  • Liquid Spills (Solution): Pour an inert absorbent material (e.g., vermiculite or sand) over the spill from the perimeter inward to prevent spreading.

  • Collection: Use a non-sparking scoop to collect the dampened towels or absorbent material.

  • Disposal: Place all collected material into a tightly sealed, properly labeled hazardous waste container. Because of the C4-chlorine atom, this must be segregated into the Halogenated Organic Waste stream to comply with environmental regulations[5].

SpillResponse Spill Spill Detected Type State of Matter? Spill->Type Solid Dampen with Solvent (Prevent Aerosolization) Type->Solid Powder Liquid Absorb with Inert Material Type->Liquid Solution Waste Dispose as Halogenated Waste Solid->Waste Liquid->Waste

Decision matrix for this compound spill containment.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". U.S. Department of Labor. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Working with Chemicals - Prudent Practices in the Laboratory". NIH Bookshelf. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.